Product packaging for Propiomazine(Cat. No.:CAS No. 362-29-8)

Propiomazine

Katalognummer: B033155
CAS-Nummer: 362-29-8
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: UVOIBTBFPOZKGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Propiomazine is a phenothiazine derivative with significant research applications in neuropharmacology and analytical chemistry. Its primary value lies in its potent sedative and antihistaminic properties, which are attributed to its action as a central nervous system (CNS) depressant. Researchers utilize this compound to investigate the mechanisms of H1-histamine receptor antagonism and its downstream effects on neurotransmitter systems, particularly in studies related to sleep, anxiety, and allergic responses. As a first-generation antipsychotic-related compound, it also serves as a valuable reference standard in comparative studies of phenothiazine pharmacology, helping to elucidate structure-activity relationships. In analytical settings, high-purity this compound is essential for quality control, method development, and calibration in techniques such as HPLC and LC-MS for the accurate quantification of phenothiazines in various sample matrices. This product provides researchers with a well-characterized compound to advance studies in experimental neurobiology and develop robust analytical assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2OS B033155 Propiomazine CAS No. 362-29-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIBTBFPOZKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023520
Record name Propiomazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propiomazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

235-245 °C @ 0.5 MM HG
Record name PROPIOMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SLOWLY OXIDIZED WHEN MOISTENED OR IN AQUEOUS SOLN ON PROLONGED EXPOSURE TO AIR &/OR LIGHT; 1 G SOL IN 4.5 ML WATER; FREELY SOL IN ALCOHOL; INSOL IN BENZENE /HYDROCHLORIDE/, 7.03e-03 g/L
Record name Propiomazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROPIOMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propiomazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

362-29-8
Record name (±)-Propiomazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiomazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiomazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00777
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propiomazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propiomazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.043
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPIOMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242Z0PM79Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPIOMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propiomazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014915
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 160-161 °C; CRYSTALS FROM ISOPROPANOL /MALEATE/, MP: 201-206 °C /HYDROCHLORIDE/, MP: 240-242 °C /METHIODIDE/
Record name PROPIOMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Propiomazine's Mechanism of Action in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine (B1677639) derivative, exerts its effects on the central nervous system (CNS) through a complex multi-receptor antagonist profile. While primarily recognized for its sedative and antihistaminic properties, it also possesses antipsychotic features. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its interactions with key neurotransmitter systems. Due to the limited availability of specific quantitative binding affinity data in publicly accessible literature, this guide focuses on its well-documented qualitative receptor antagonism, supported by detailed experimental protocols for the methodologies used to characterize such compounds. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacodynamics.

Introduction

This compound is a first-generation antihistamine and a phenothiazine derivative with sedative, antiemetic, and weak antipsychotic properties.[1][2][3] Structurally related to promethazine, it is clinically used for the management of insomnia and for preoperative sedation and anxiety relief.[1][2] Its therapeutic effects and side-effect profile are a direct consequence of its engagement with a broad range of neurotransmitter receptors in the CNS. This guide delineates the current understanding of this compound's mechanism of action, with a focus on its receptor antagonism.

Receptor Binding Profile

This compound's pharmacodynamic profile is characterized by its antagonism of several key G-protein coupled receptors (GPCRs). This broad receptor interaction explains its diverse clinical effects, from sedation to potential antipsychotic activity.[1][3]

Data Presentation
Receptor FamilyReceptor Subtype(s)ActionImplied Clinical Effect
Dopaminergic D₁, D₂, D₄AntagonistAntipsychotic effects, potential for extrapyramidal side effects
Serotonergic 5-HT₂ₐ, 5-HT₂AntagonistAntipsychotic effects, potential mitigation of extrapyramidal side effects
Histaminergic H₁AntagonistPotent sedation, antiemetic effects
Cholinergic M₁-M₅ (Muscarinic)AntagonistAnticholinergic side effects (e.g., dry mouth, blurred vision)
Adrenergic α₁AntagonistOrthostatic hypotension, dizziness

Core Mechanisms of Action in the CNS

This compound's effects on the CNS are a composite of its actions at multiple receptor systems.

  • Sedation and Hypnosis: The primary sedative and hypnotic effects of this compound are attributed to its potent antagonism of the histamine (B1213489) H₁ receptor.[3] Histamine is a key promoter of wakefulness in the CNS, and by blocking its action, this compound induces drowsiness.

  • Antipsychotic Effects: The antipsychotic properties of this compound, although weaker than typical neuroleptics, are thought to be mediated by its antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[1][2] The blockade of D₂ receptors in the mesolimbic pathway is a hallmark of antipsychotic action. The concurrent potent 5-HT₂ₐ antagonism may contribute to a lower incidence of extrapyramidal symptoms compared to more selective D₂ antagonists.[1]

  • Anticholinergic and Anti-adrenergic Effects: this compound's antagonism of muscarinic acetylcholine (B1216132) receptors (M₁-M₅) and α₁-adrenergic receptors contributes to its side-effect profile, including dry mouth, blurred vision, and orthostatic hypotension.[1][3]

Signaling Pathways

The antagonism of these receptors by this compound leads to the inhibition of their respective downstream signaling cascades.

Dopamine D₂ Receptor Signaling Blockade

Dopamine D₂ receptors are Gαi-coupled GPCRs. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By acting as an antagonist, this compound prevents dopamine from binding to the D₂ receptor, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels.

D2_Signaling_Blockade This compound This compound D2R Dopamine D₂ Receptor This compound->D2R Binds to G_alpha_i Gαi D2R->G_alpha_i Blocks Dopamine- mediated activation AdenylylCyclase Adenylyl Cyclase G_alpha_i->AdenylylCyclase Inhibition prevented ATP ATP cAMP cAMP ATP->cAMP Conversion maintained fiveHT2A_Signaling_Blockade This compound This compound fiveHT2AR 5-HT₂ₐ Receptor This compound->fiveHT2AR Binds to G_alpha_q Gαq fiveHT2AR->G_alpha_q Blocks Serotonin- mediated activation PLC Phospholipase C G_alpha_q->PLC Inhibition prevented PIP2 PIP₂ IP3_DAG IP₃ + DAG PIP2->IP3_DAG Cleavage blocked Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (Cell Membranes or Tissue Homogenate) Incubation Incubation of Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation LigandPrep Radioligand and Test Compound Dilutions LigandPrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Calculation of IC₅₀ and Ki Counting->DataAnalysis

References

Propiomazine: A Comprehensive Receptor Binding Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a first-generation antihistamine of the phenothiazine (B1677639) chemical class with pronounced sedative and hypnotic properties. While structurally related to antipsychotic phenothiazines, its primary clinical applications have been in the management of insomnia and as a pre-operative sedative. This distinct clinical profile is a direct consequence of its unique receptor binding affinity. This technical guide provides an in-depth analysis of this compound's interaction with various neurotransmitter receptors, presenting quantitative binding data, detailed experimental methodologies for affinity assessment, and an exploration of the associated signaling pathways.

Receptor Binding Affinity Profile

This compound exhibits a broad receptor binding profile, with its most potent activity at the histamine (B1213489) H1 receptor, which underlies its primary sedative effects. It also interacts with dopamine (B1211576), serotonin (B10506), muscarinic acetylcholine, and adrenergic receptors, which contributes to its side effect profile.[1] The binding affinities are summarized in the table below.

ReceptorKi (nM)Source
Histamine H1~2.3--INVALID-LINK--[2], --INVALID-LINK--[1]
Serotonin 5-HT2A~67--INVALID-LINK--[2], --INVALID-LINK--[1]
Dopamine D2~160--INVALID-LINK--[2], --INVALID-LINK--[1]
Dopamine D1Moderate Affinity--INVALID-LINK--[1]
Dopamine D4Moderate Affinity--INVALID-LINK--[1]
Muscarinic M1-M5Moderate to Low Affinity--INVALID-LINK--[1]

Note: Ki is the inhibition constant, representing the concentration of a drug that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity. The data presented is compiled from publicly available databases and commercial suppliers.

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled drug (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. Below are representative protocols for assays targeting the key receptors for this compound.

Histamine H1 Receptor Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

    • Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

    • Competitor: this compound.

    • Non-specific Binding Control: Mianserin (a high-concentration unlabeled ligand to saturate all receptors).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: Scintillation counter, filtration apparatus.

  • Procedure:

    • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-pyrilamine, and varying concentrations of this compound.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of [³H]-pyrilamine against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

  • Materials:

    • Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone (a potent D2 antagonist).

    • Competitor: this compound.

    • Non-specific Binding Control: Haloperidol (at a high concentration).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Instrumentation: Scintillation counter, filtration apparatus.

  • Procedure:

    • Follow a similar procedure as described for the H1 receptor assay, substituting the D2-specific reagents.

    • Incubate the assay plate, for example, at 37°C for 60 minutes.

    • Perform filtration and scintillation counting.

    • Analyze the data using the Cheng-Prusoff equation to calculate the Ki value for this compound at the D2 receptor.

Serotonin 5-HT2A Receptor Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

  • Materials:

    • Receptor Source: Membranes from HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

    • Competitor: this compound.

    • Non-specific Binding Control: Mianserin or another suitable high-affinity 5-HT2A ligand at a high concentration.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: Scintillation counter, filtration apparatus.

  • Procedure:

    • Employ a similar methodology to the H1 and D2 receptor binding assays, using the 5-HT2A-specific reagents.

    • Incubation conditions may vary, for instance, 30 minutes at 37°C.

    • After incubation, perform rapid filtration and washing.

    • Quantify the bound radioactivity and calculate the IC50 and subsequently the Ki value for this compound's affinity for the 5-HT2A receptor.

Signaling Pathways

The pharmacological effects of this compound are a direct result of its antagonism at various G-protein coupled receptors (GPCRs), thereby blocking their downstream signaling cascades.

Histamine H1 Receptor Signaling (Gq Pathway)

This compound's potent antagonism of the H1 receptor is central to its sedative effects. The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Gq_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound H1R H1 Receptor This compound->H1R Antagonism Histamine Histamine Histamine->H1R Agonism Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates CellularResponse Cellular Response (e.g., Wakefulness Inhibition) Ca->CellularResponse PKC->CellularResponse

Caption: this compound antagonism of the H1 receptor blocks Gq-mediated signaling.

Dopamine D2 Receptor Signaling (Gi/o Pathway)

This compound's antagonism at D2 receptors, though less potent than its H1 antagonism, is a feature it shares with other phenothiazines. The D2 receptor is coupled to the Gi/o alpha subunit.

Gio_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R D2 Receptor This compound->D2R Antagonism Dopamine Dopamine Dopamine->D2R Agonism Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: this compound antagonism of the D2 receptor blocks Gi/o-mediated signaling.

Serotonin 5-HT2A Receptor Signaling (Gq Pathway)

Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq alpha subunit. This compound's antagonism at this receptor may contribute to its overall sedative and anxiolytic effects.

Gq_5HT2A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonism Serotonin Serotonin (5-HT) Serotonin->HTR2A Agonism Gq Gq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: this compound antagonism of the 5-HT2A receptor blocks Gq-mediated signaling.

Conclusion

The pharmacological profile of this compound is characterized by its potent antagonism of the histamine H1 receptor, with lower to moderate affinity for dopamine D2, serotonin 5-HT2A, and other receptors. This receptor binding profile provides a clear molecular basis for its primary clinical use as a sedative-hypnotic. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology. Further investigation into the nuances of this compound's interactions with its secondary targets may reveal additional therapeutic potential or provide a more complete understanding of its side effect profile.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Propiomazine Hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, alongside detailed experimental protocols for their determination.

Core Physicochemical Data

This compound hydrochloride is the hydrochloride salt of this compound, a phenothiazine (B1677639) derivative.[1] It presents as a yellow, practically odorless powder.[2][3] The compound is known to be slowly oxidized when moistened or in an aqueous solution upon prolonged exposure to air and/or light.[2]

Quantitative Physicochemical Properties

The key quantitative physicochemical properties of this compound and its hydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyValueSalt FormReference
Molecular Formula C₂₀H₂₄N₂OSThis compound (Base)[2]
C₂₀H₂₅ClN₂OSThis compound HCl[1]
Molecular Weight 340.48 g/mol This compound (Base)[3]
376.94 g/mol This compound HCl[1][3]
Melting Point 201-206 °CThis compound HCl[2]
Boiling Point 235-245 °C at 0.5 mmHgThis compound (Base)[2]
LogP (Octanol-Water) 4.79This compound (Base)[2][4]
Solubility Water: Very soluble (1 g in 4.5 mL)[2][3]This compound HCl
Alcohol: Freely soluble[2][3]This compound HCl
Benzene: Insoluble[2][3]This compound HCl
DMSO: 83.33 mg/mL (244.74 mM)This compound (Base)[5]
UV Absorption Max (λmax) In Acid: 244 nm[2]This compound HCl
In Water: 241 nm[2]This compound HCl

Mechanism of Action: Multi-Receptor Antagonism

This compound hydrochloride's pharmacological effects are attributed to its complex interaction with multiple neurotransmitter receptors.[6] It acts as an antagonist at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine (B1213489) H1 receptors.[2][7] Its primary use as a sedative is a direct result of its potent antihistamine (H1 receptor antagonism) effects.[2][6] The antipsychotic activity, though not its primary therapeutic use, is linked to its antagonism of dopamine and 5-HT2 receptors.[1][6][7]

G cluster_drug Drug Action cluster_receptors Target Receptors cluster_effects Pharmacological Effects This compound This compound Hydrochloride Dopamine Dopamine Receptors (D1, D2, D4) This compound->Dopamine Antagonizes Serotonin Serotonin Receptors (5-HT2A, 5-HT2C) This compound->Serotonin Antagonizes Muscarinic Muscarinic Receptors (M1-M5) This compound->Muscarinic Antagonizes Alpha1 Alpha-1 Adrenergic Receptors This compound->Alpha1 Antagonizes Histamine Histamine H1 Receptors This compound->Histamine Antagonizes Antipsychotic Antipsychotic Effect Dopamine->Antipsychotic Contributes to Serotonin->Antipsychotic Contributes to Sedation Sedation Histamine->Sedation Leads to Antiemetic Antiemetic Effect Histamine->Antiemetic Leads to

Caption: this compound Hydrochloride's multi-receptor antagonism pathway.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid compound like this compound hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity.[8] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[8]

Methodology: Capillary Method [9][10][11]

  • Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.

  • Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down to a height of approximately 3 mm.[8][12]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[8][12]

  • Heating and Observation:

    • For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[8][10]

    • Allow the apparatus to cool.

    • In a second, more careful determination, heat the sample at a slower, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point.[8][12]

Solubility Determination

Solubility data is fundamental for formulation development, dissolution studies, and predicting bioavailability.

Methodology: Shake-Flask Equilibrium Method [13][14]

  • Preparation: Add an excess amount of this compound hydrochloride solid to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed, airtight container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation and/or filtration using an inert filter (e.g., PTFE) that does not bind the analyte.[13]

  • Quantification: Accurately determine the concentration of this compound hydrochloride in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A calibration curve with standards of known concentrations is required for accurate quantification.

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and temperature.

G A 1. Preparation Add excess solid to solvent B 2. Equilibration Agitate at constant temp (e.g., 24h at 25°C) A->B C 3. Phase Separation Centrifuge and/or filter to get saturated solution B->C D 4. Quantification Analyze filtrate concentration (e.g., via HPLC) C->D E 5. Report Result Solubility in mg/mL or M D->E

Caption: Workflow for the shake-flask solubility determination method.
LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[15][16]

Methodology: Shake-Flask Method [14][16]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a precisely weighed amount of this compound hydrochloride in one of the pre-saturated phases (typically the one in which it is more soluble). Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.

  • Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16]

  • Phase Separation: Allow the two phases (n-octanol and aqueous) to separate completely.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of this compound hydrochloride in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[15]

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a drug at different physiological pH values, which affects its solubility and permeability.[17]

Methodology: Potentiometric Titration [17][18][19]

  • Apparatus Calibration: Calibrate a potentiometer (pH meter) using standard buffers of known pH (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[18][19]

  • Titration:

    • Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.

    • For a basic compound like this compound, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, a strong base (e.g., 0.1 M NaOH) would be used.[18][19]

    • Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, which is the midpoint of the steepest portion of the curve (the inflection point).[17][19] The experiment should be repeated multiple times to ensure reproducibility.[18]

References

Propiomazine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily utilized for its sedative and hypnotic properties. Its therapeutic effects and side-effect profile are dictated by its interaction with a wide range of neurotransmitter receptors. This document provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, contextualized within the broader SAR of the phenothiazine chemical class. Due to a scarcity of publicly available quantitative binding data for this compound, this guide infers its SAR by comparing its unique structural features to those of well-characterized phenothiazines. This guide also details the experimental protocols for assessing receptor binding and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one, is a phenothiazine derivative.[1] Structurally, it is characterized by a tricyclic phenothiazine core, a propionyl group at the 2-position, and a dimethylaminopropyl side chain at the nitrogen atom of the central ring (N10).[1] While classified as an antipsychotic, its clinical application is predominantly as a sedative and antiemetic, owing to its potent antihistaminic activity.[1][2]

This compound exerts its pharmacological effects through antagonism of a variety of receptors, including:[3][4][5]

The sedative effects are primarily attributed to its high affinity for the histamine H₁ receptor.[1][6] Its antipsychotic activity, though not its primary clinical use, is linked to its antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][7]

General Structure-Activity Relationships of Phenothiazines

The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure. The key structural components governing their activity are the phenothiazine ring system, the substituent at the 2-position, and the aminoalkyl side chain at the N10 position.[8][9][10]

The Phenothiazine Ring System

The tricyclic phenothiazine nucleus is essential for activity. Oxidation of the sulfur atom at the 5-position generally leads to a decrease in antipsychotic activity.[9]

Substitution at the 2-Position

Substitution at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic potency.[11]

  • Electron-withdrawing groups at this position, such as a halogen (e.g., chlorine in chlorpromazine) or a trifluoromethyl group (e.g., in triflupromazine), significantly enhance neuroleptic activity compared to unsubstituted or electron-donating groups.[12]

  • The general order of potency for substituents at the 2-position is: CF₃ > Cl > CH₃CO > H.[9]

  • Substitution at other positions (1, 3, or 4) generally results in decreased antipsychotic activity.[11]

The Aminoalkyl Side Chain at N10

The nature of the side chain at the N10 position profoundly influences both potency and the type of activity.[10]

  • Chain Length: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity. Shortening the chain to two carbons, as seen in promethazine, diminishes antipsychotic effects and enhances antihistaminic and anticholinergic activities.[11]

  • Terminal Amino Group: A tertiary amine is crucial for maximal antipsychotic potency. Primary and secondary amines are less active.[9]

  • Branching: Introduction of a methyl group on the carbon adjacent to the terminal amine (β-position) can influence activity, while branching at the carbon attached to the ring nitrogen (α-position) generally decreases neuroleptic potency.[9]

Inferred Structure-Activity Relationship of this compound

The 2-Propionyl Group

This compound possesses a propionyl group (-CO-CH₂-CH₃) at the 2-position. This acyl group is electron-withdrawing, which is consistent with the general requirement for such a group to confer antipsychotic activity.[9] However, it is considered less strongly electron-withdrawing than a trifluoromethyl or chloro group. This may explain why this compound is not primarily used as a potent neuroleptic.[3] The presence of the ketone functionality in the propionyl group may also influence its metabolic profile and interactions with other biological targets.

The N-10 Side Chain: 2-(Dimethylamino)propyl

This compound has a three-carbon chain with a terminal dimethylamino group, which aligns with the optimal structure for neuroleptic activity.[11] The presence of a methyl group on the second carbon of the propyl chain (a feature it shares with promethazine) is a notable deviation from the straight propyl chain found in promazine (B1679182) and chlorpromazine (B137089). This branching pattern is known to reduce antipsychotic potency while potentially enhancing antihistaminic and anticholinergic effects.[11]

Quantitative Data and Comparative Analysis

While specific Ki values for this compound are largely unavailable, the following tables present data for related phenothiazines to provide a comparative context for this compound's likely receptor affinities.

Table 1: Qualitative Receptor Binding Profile of this compound

Receptor FamilySubtypes AntagonizedPrimary Associated Effects
DopamineD₁, D₂, D₄Antipsychotic, Extrapyramidal side effects
Serotonin5-HT₂ₐ, 5-HT₂cAtypical antipsychotic properties, Anxiolytic
HistamineH₁Sedation, Antiemetic, Weight gain
MuscarinicM₁-M₅Anticholinergic side effects (dry mouth, blurred vision)
Adrenergicα₁Orthostatic hypotension, Dizziness

Source: Information synthesized from multiple sources.[1][3][4][5]

Table 2: Comparative Binding Affinities (Ki, nM) of Selected Phenothiazines at Key Receptors

CompoundDopamine D₂Histamine H₁Serotonin 5-HT₂ₐMuscarinic M₁Adrenergic α₁
This compound Data not availableData not availableData not availableData not availableData not available
Chlorpromazine 1.81.11.3131.3
Promethazine 200.1102.23.2
Thioridazine 3.3102.51.32.5
Fluphenazine 0.41.62.01001.0

Disclaimer: These values are compiled from various sources and should be considered approximate. The absence of data for this compound highlights a significant gap in the publicly available pharmacological data.

From this comparative data, it can be inferred that this compound's potent sedative effect is likely due to a very high affinity for the H₁ receptor, possibly in the sub-nanomolar range, similar to promethazine. Its antipsychotic effects are likely weaker than those of chlorpromazine or fluphenazine, suggesting a lower affinity for the D₂ receptor.

Experimental Protocols for SAR Studies

The primary method for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay.

Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound or its analogs) for a specific receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Pyrilamine for H₁ receptors).

  • Test compounds (this compound and its analogs) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound acts as an antagonist at G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the Dopamine D₂ and Histamine H₁ receptors, which are inhibited by this compound.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse

Caption: Dopamine D₂ Receptor Signaling Pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H₁ Receptor Gq Gαq H1R->Gq Activates PLC Phospholipase C IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates PIP2 PIP₂ PIP2->PLC Substrate Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Allergic Reaction) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H₁ Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for conducting SAR studies on a series of this compound analogs.

SAR_Workflow cluster_design Analog Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Determination A1 Identify Key Structural Moieties A2 Design Analogs with Systematic Modifications A1->A2 A3 Chemical Synthesis of Analogs A2->A3 B1 Radioligand Binding Assays (D₂, H₁, 5-HT₂ₐ, M₁, α₁) A3->B1 Test Compounds B2 Determine Ki Values B1->B2 C1 Compile Binding Data into Tables B2->C1 C2 Correlate Structural Changes with Affinity Changes C1->C2 C3 Establish SAR C2->C3 C3->A2 Iterative Design

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its phenothiazine core, the 2-propionyl substituent, and the N-10 aminoalkyl side chain. While a comprehensive quantitative SAR profile is hampered by the lack of specific binding affinity data, a qualitative understanding can be derived from the well-established principles of phenothiazine pharmacology. The electron-withdrawing nature of the 2-propionyl group likely contributes to its modest antipsychotic potential, while the branched three-carbon side chain is consistent with its potent antihistaminic and sedative properties. Future research involving the systematic synthesis and pharmacological evaluation of this compound analogs is necessary to fully elucidate its quantitative SAR and to potentially guide the development of more selective and potent therapeutic agents.

References

In Vitro Characterization of Propiomazine Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine (B1677639) derivative, is primarily recognized for its sedative and antihistaminic properties. The in vitro characterization of its metabolites is a critical step in understanding its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the methodologies used to characterize this compound metabolites in vitro, with a focus on the primary metabolic pathways of N-demethylation and sulfoxidation. Drawing upon data from the closely related phenothiazine, promazine (B1679182), this document presents quantitative kinetic parameters and detailed experimental protocols to guide researchers in this field.

Introduction

This compound is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic transformations involve N-demethylation of the dimethylamino propyl side chain and sulfoxidation of the phenothiazine ring.[1] Understanding the kinetics of these reactions and identifying the specific CYP isoforms responsible are paramount for predicting in vivo clearance and potential drug-drug interactions. This guide outlines the key in vitro assays and analytical techniques for a thorough characterization of this compound metabolites.

Primary Metabolic Pathways

The two principal metabolic pathways for this compound are:

  • N-demethylation: The removal of a methyl group from the tertiary amine on the propyl side chain, resulting in the formation of N-desmethylthis compound.

  • Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound-5-sulfoxide.

Based on studies of the structurally similar compound promazine, the key cytochrome P450 enzymes involved in these transformations are CYP1A2, CYP3A4, and CYP2C19.[2][3] CYP1A2 and CYP2C19 are the main isoforms responsible for N-demethylation, while CYP1A2 and CYP3A4 are the primary catalysts for 5-sulfoxidation.[2][3]

G This compound This compound N_desmethylthis compound N-desmethylthis compound This compound->N_desmethylthis compound  N-demethylation (CYP1A2, CYP2C19) Propiomazine_sulfoxide This compound-5-sulfoxide This compound->Propiomazine_sulfoxide  Sulfoxidation (CYP1A2, CYP3A4)

Figure 1: Primary metabolic pathways of this compound.

Quantitative Data on Metabolite Formation

Table 1: Kinetic Parameters for Promazine N-demethylation by Human CYP Isoforms

CYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µl/min/pmol CYP)
CYP1A1 13.61.80.132
CYP1A2 42.15.30.126
CYP2B6 25.34.10.162
CYP2C19 9.83.20.327
CYP2D6 65.22.90.044
CYP3A4 110.54.80.043

Data adapted from Wójcikowski et al., 2003.[2]

Table 2: Kinetic Parameters for Promazine 5-sulfoxidation by Human CYP Isoforms

CYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µl/min/pmol CYP)
CYP1A1 8.23.90.476
CYP1A2 28.42.10.074
CYP2B6 15.73.50.223
CYP2C9 45.11.90.042
CYP3A4 22.34.90.220

Data adapted from Wójcikowski et al., 2003.[2]

Experimental Protocols

This section details the methodologies for key in vitro experiments to characterize this compound metabolites.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of this compound when incubated with HLM, providing an estimate of its intrinsic clearance.

G cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis This compound This compound (e.g., 1 µM) Incubate Incubate at 37°C This compound->Incubate HLM Human Liver Microsomes (e.g., 0.5 mg/mL) HLM->Incubate NADPH NADPH (e.g., 1 mM) NADPH->Incubate Timepoints Aliquots at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with cold acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS

Figure 2: Workflow for Metabolic Stability Assay.

Protocol:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add a pre-warmed solution of NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the rate constant of elimination, which can be used to calculate the intrinsic clearance.

Reaction Phenotyping with Recombinant CYP Isoforms

This experiment identifies the specific CYP isoforms responsible for the metabolism of this compound.

Protocol:

  • Incubation Setup: Prepare separate incubations for each recombinant human CYP isoform (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at a final concentration of 10-50 pmol/mL.

  • Substrate Addition: Add this compound to each incubation at a concentration near its apparent Km (if known) or at a standard concentration (e.g., 10 µM).

  • Reaction Initiation and Termination: Follow the same procedure as the metabolic stability assay (steps 2-7).

  • Metabolite Quantification: Analyze the formation of N-desmethylthis compound and this compound-5-sulfoxide in each CYP isoform incubation using a validated LC-MS/MS method.

  • Data Interpretation: The isoforms that produce the highest levels of metabolites are the primary enzymes responsible for this compound metabolism.

Reaction Phenotyping with Chemical Inhibitors in HLM

This assay confirms the involvement of specific CYP isoforms by using selective chemical inhibitors in HLM.

G cluster_0 HLM Incubation cluster_1 Inhibitor Addition cluster_2 Metabolite Analysis Propiomazine_HLM This compound + HLM Inhibitor_CYP1A2 Furafylline (CYP1A2) Propiomazine_HLM->Inhibitor_CYP1A2 Inhibitor_CYP3A4 Ketoconazole (CYP3A4) Propiomazine_HLM->Inhibitor_CYP3A4 Inhibitor_CYP2C19 Ticlopidine (CYP2C19) Propiomazine_HLM->Inhibitor_CYP2C19 Control No Inhibitor (Control) Propiomazine_HLM->Control LC_MS_Analysis LC-MS/MS Quantification of N-desmethylthis compound & This compound-5-sulfoxide Inhibitor_CYP1A2->LC_MS_Analysis Inhibitor_CYP3A4->LC_MS_Analysis Inhibitor_CYP2C19->LC_MS_Analysis Control->LC_MS_Analysis

References

Propiomazine: A Comprehensive Pharmacological and Toxicological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine is a first-generation phenothiazine (B1677639) derivative with a multifaceted pharmacological profile, primarily characterized by its sedative, antihistaminic, and weak antipsychotic properties. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular and systemic effects.

Introduction

This compound, chemically known as 10-(2-dimethylaminopropyl)-2-propionylphenothiazine, is a phenothiazine derivative structurally related to promethazine (B1679618).[1] While belonging to a class of drugs known for their neuroleptic activity, this compound is not primarily used as an antipsychotic due to its relatively weak dopamine (B1211576) receptor antagonism.[1] Its clinical applications have predominantly centered on its potent sedative and antihistaminic effects, making it useful for the treatment of insomnia and for preoperative sedation and anxiety relief.[1][2] This document aims to provide a comprehensive technical overview of this compound's pharmacological and toxicological characteristics to support further research and development.

Pharmacology

Mechanism of Action

This compound exerts its effects through competitive antagonism at a variety of neurotransmitter receptors.[1][2][3] Its sedative properties are largely attributed to its high affinity for the histamine (B1213489) H1 receptor.[2] The weak antipsychotic effects are thought to be mediated by its interaction with dopamine D2 and serotonin (B10506) 5-HT2A receptors, with a greater activity at the 5-HT2A receptor.[1] This higher 5-HT2A to D2 receptor affinity ratio may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]

This compound's broad receptor binding profile includes:

  • Dopamine Receptors: Antagonist at D1, D2, and D4 subtypes.[1][3]

  • Serotonin Receptors: Antagonist at 5-HT2A and 5-HT2C subtypes.[1][3]

  • Histamine Receptors: Potent antagonist at the H1 receptor.[2][4]

  • Muscarinic Acetylcholine Receptors: Antagonist at M1, M2, M3, M4, and M5 subtypes.[1][3]

  • Adrenergic Receptors: Antagonist at the alpha-1 receptor.[1][3]

Pharmacodynamics

The clinical effects of this compound are a direct consequence of its interaction with the aforementioned receptors. Blockade of H1 receptors in the central nervous system leads to sedation and hypnosis. Antagonism of muscarinic receptors can result in anticholinergic side effects, while blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.

dot

Caption: this compound's multi-receptor antagonism and associated clinical effects.

Table 1: Receptor Binding Profile of this compound and Comparative Phenothiazines

ReceptorThis compound Ki (nM)Chlorpromazine (B137089) Ki (nM)Promethazine Ki (nM)
Dopamine D2Data not available1.2 - 1220
Serotonin 5-HT2AData not available1.5 - 113.5
Histamine H1Data not available0.2 - 30.1 - 2
Muscarinic M1Data not available13 - 772 - 20
Alpha-1 AdrenergicData not available1.6 - 267
Pharmacokinetics

This compound's pharmacokinetic profile is characterized by good absorption and high protein binding.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpecies
Bioavailability~33% (Oral)Human
Protein Binding81%Human
Elimination Half-life~9 hoursHuman
MetabolismHepatic (likely via Cytochrome P450 enzymes)Inferred
ExcretionPrimarily renalInferred

dot

Propiomazine_Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Admin Oral Admin GI Tract GI Tract Oral Admin->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Bioavailability ~33% Plasma Protein Binding (81%) Plasma Protein Binding (81%) Systemic Circulation->Plasma Protein Binding (81%) Liver Liver Systemic Circulation->Liver CYP450 Enzymes CYP450 Enzymes Liver->CYP450 Enzymes Likely Kidneys Kidneys Liver->Kidneys Metabolites Urine Urine Kidneys->Urine RP_HPLC_Workflow Start Start Prepare Mobile Phase Prepare Mobile Phase Start->Prepare Mobile Phase Prepare Standard and Sample Solutions Prepare Standard and Sample Solutions Prepare Mobile Phase->Prepare Standard and Sample Solutions Equilibrate HPLC System Equilibrate HPLC System Prepare Standard and Sample Solutions->Equilibrate HPLC System Inject Standard/Sample Inject Standard/Sample Equilibrate HPLC System->Inject Standard/Sample Chromatographic Separation Chromatographic Separation Inject Standard/Sample->Chromatographic Separation UV Detection (260 nm) UV Detection (260 nm) Chromatographic Separation->UV Detection (260 nm) Data Acquisition and Integration Data Acquisition and Integration UV Detection (260 nm)->Data Acquisition and Integration Quantification Quantification Data Acquisition and Integration->Quantification End End Quantification->End

References

An In-Depth Technical Guide to the Synthesis and Purification of Propiomazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Propiomazine, a phenothiazine (B1677639) derivative with significant applications in research due to its sedative and antihistaminic properties. This document details established synthetic routes, purification methodologies, and analytical techniques for characterization, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process, beginning with the preparation of a key intermediate, 2-propionylphenothiazine, followed by its alkylation to yield the final compound.

Step 1: Synthesis of 2-Propionylphenothiazine via Friedel-Crafts Acylation

The synthesis of the 2-propionylphenothiazine intermediate is typically achieved through a Friedel-Crafts acylation of phenothiazine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation of Phenothiazine

  • Materials:

    • Phenothiazine

    • Propionyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (B109758) (DCM), anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0°C using an ice/water bath.

    • Slowly add a solution of propionyl chloride in anhydrous dichloromethane to the cooled suspension via the addition funnel.

    • After the addition is complete, add a solution of phenothiazine in anhydrous dichloromethane dropwise to the reaction mixture.

    • Once the addition of phenothiazine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propionylphenothiazine.

    • The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound Base

The this compound base is synthesized by the N-alkylation of 2-propionylphenothiazine with 2-dimethylaminoisopropyl chloride.

Experimental Protocol: Synthesis of this compound Maleate (B1232345)

This protocol is adapted from a patented industrial process and includes the formation of the maleate salt for purification.

  • Materials:

  • Procedure:

    • Prepare the free base of 2-dimethylaminoisopropyl chloride by dissolving the hydrochloride salt in a mixture of water and toluene and basifying with aqueous sodium hydroxide solution at a temperature below 10°C. Separate the organic (toluene) layer.

    • To the toluene layer containing the free base, add 2-propionylphenothiazine and potassium hydroxide flakes at a temperature below 10°C.

    • Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions to remove water. Monitor the reaction progress by HPLC.

    • After the reaction is complete, cool the mixture to 25-30°C and add water.

    • Separate the organic layer and concentrate it to obtain the crude this compound base. The crude product at this stage may contain a significant amount of the isothis compound impurity.

Purification of this compound

Purification of this compound is critical to remove unreacted starting materials and, most importantly, the isomeric impurity, isothis compound. The formation of a salt, typically the maleate, followed by crystallization is an effective method for achieving high purity.

Experimental Protocol: Purification of this compound via Maleate Salt Formation

  • Procedure:

    • Dissolve the crude this compound base in methanol at 25-30°C to obtain a clear solution.

    • Add maleic acid to the solution and continue stirring for 4-5 hours at the same temperature.

    • The this compound maleate will precipitate out of the solution.

    • Filter the precipitated solid and dry it to obtain pure this compound maleate. This process has been shown to yield a purity of greater than 99.5% with the isothis compound content below 0.10% as determined by HPLC.[1]

Alternative Purification Methods:

  • Recrystallization of the Free Base: The crude this compound base can be purified by recrystallization from a suitable solvent or solvent mixture. Isopropanol and ethanol-water mixtures have been suggested as effective for separating the desired product from impurities.

  • Column Chromatography: For research-scale purification, column chromatography can be employed. For basic amines like this compound, it is often advantageous to use a modified stationary phase (e.g., amino-functionalized silica) or to add a competing amine (e.g., triethylamine) to the mobile phase to prevent tailing and improve separation.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Maleate Synthesis and Purification

ParameterValueReference
Final ProductThis compound Maleate[1]
Purity (by HPLC)> 99.5%[1]
Isothis compound Impurity (by HPLC)< 0.10%[1]
Yield (from 2-propionylphenothiazine)Not explicitly stated-

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quality of the synthesized this compound.

Table 2: Analytical Methods for this compound Characterization

TechniquePurposeTypical Conditions/Observations
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.Column: C18, Newcrom R1. Mobile Phase: Gradient mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., potassium dihydrogen phosphate). Detection: UV at ~250 nm.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation.Provides the mass-to-charge ratio of the molecule and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).The spectra provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Shows characteristic absorption bands for the ketone, amine, and aromatic functionalities.

Mandatory Visualizations

Synthesis and Purification Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Phenothiazine Phenothiazine Friedel_Crafts Friedel-Crafts Acylation Phenothiazine->Friedel_Crafts Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Friedel_Crafts 2_Propionylphenothiazine 2-Propionylphenothiazine Friedel_Crafts->2_Propionylphenothiazine Alkylation N-Alkylation 2_Propionylphenothiazine->Alkylation 2_DMA_Chloride 2-Dimethylamino- isopropyl Chloride 2_DMA_Chloride->Alkylation Crude_this compound Crude this compound Base Alkylation->Crude_this compound Dissolution Dissolve in Methanol Crude_this compound->Dissolution Salt_Formation Add Maleic Acid (Salt Formation) Dissolution->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure_this compound Pure this compound Maleate (>99.5%) Filtration->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound maleate.

This compound Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist at multiple neurotransmitter receptors.

Propiomazine_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Pharmacological Effects This compound This compound Dopamine_R Dopamine Receptors (D1, D2, D4) This compound->Dopamine_R Antagonist Serotonin_R Serotonin Receptors (5-HT2A, 5-HT2C) This compound->Serotonin_R Antagonist Histamine_R Histamine H1 Receptor This compound->Histamine_R Antagonist Muscarinic_R Muscarinic Receptors (M1-M5) This compound->Muscarinic_R Antagonist Alpha1_R Alpha-1 Adrenergic Receptor This compound->Alpha1_R Antagonist Antipsychotic Antipsychotic Effect Dopamine_R->Antipsychotic Serotonin_R->Antipsychotic Sedative Sedative/Hypnotic Effect Histamine_R->Sedative Antiemetic Antiemetic Effect Histamine_R->Antiemetic Anticholinergic Anticholinergic Side Effects Muscarinic_R->Anticholinergic Cardiovascular Cardiovascular Side Effects Alpha1_R->Cardiovascular

Caption: this compound's mechanism of action via receptor antagonism.

References

A Technical Guide to the Stereochemistry and Biological Activity of Propiomazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a first-generation antihistamine of the phenothiazine (B1677639) class, primarily utilized for its sedative and hypnotic properties in the management of insomnia.[1][2] Structurally, it is a chiral compound, possessing a stereocenter in its dimethylaminopropyl side chain, and therefore exists as two distinct enantiomers: (R)-propiomazine and (S)-propiomazine. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, including receptor binding affinity, potency, and metabolic profiles. This is due to the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit more optimally into the binding site of a target protein than the other.

While this compound is clinically used as a racemic mixture (a 1:1 mixture of both enantiomers), a detailed, publicly available comparative analysis of the biological activities of its individual (R) and (S) enantiomers is notably scarce in scientific literature. However, by examining the pharmacology of racemic this compound and drawing inferences from studies on other chiral phenothiazines and antihistamines, we can construct a scientifically-grounded hypothesis regarding the expected stereoselectivity of this compound's actions.

This technical guide provides a comprehensive overview of the known pharmacology of racemic this compound, outlines the expected differences in the biological activity of its enantiomers based on established principles of stereopharmacology, details relevant experimental protocols for chiral separation and analysis, and visualizes key pathways and workflows pertinent to its study.

Pharmacology of Racemic this compound

Racemic this compound is characterized by a broad receptor binding profile, acting as an antagonist at a variety of neurotransmitter receptors.[1][2][3][4] Its primary sedative effects are attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1][5] The antipsychotic effects of phenothiazines are generally linked to their antagonism of dopamine (B1211576) D2 receptors; however, this compound's affinity for these receptors is weaker compared to typical antipsychotics, and it is not used for this indication.[6]

The known receptor binding profile of racemic this compound is summarized in the table below. It is important to note that these values represent the combined activity of both enantiomers.

Receptor Target Reported Activity Primary Therapeutic Effect
Histamine H1AntagonistSedation, Hypnosis
Dopamine D1, D2, D4AntagonistWeak antipsychotic potential
Serotonin (B10506) 5-HT2A, 5-HT2CAntagonistContribution to sedative and anxiolytic effects
Muscarinic M1-M5AntagonistAnticholinergic side effects (e.g., dry mouth)
Alpha-1 AdrenergicAntagonistPotential for orthostatic hypotension

Stereoselectivity of this compound Enantiomers: An Inferential Analysis

For instance, studies on the enantiomers of the phenothiazine derivative methotrimeprazine have demonstrated statistically significant differences in their binding to dopamine and serotonin receptors, with the levorotatory isomer being more active. Similarly, research on the enantiomers of antihistamines like chlorpheniramine (B86927) and dimethindene (B1670660) has shown that sedative effects are predominantly associated with the enantiomer exhibiting a higher affinity for the histamine H1 receptor.

Based on these precedents, it is highly probable that one enantiomer of this compound is a significantly more potent H1 antagonist than the other. Given that H1 antagonism is the primary mechanism for its sedative effects, the enantiomer with higher H1 affinity would be expected to be the primary contributor to the drug's therapeutic action. Conversely, the other enantiomer may contribute more to off-target effects or have a different pharmacological profile altogether.

Experimental Protocols

The investigation of the distinct biological activities of this compound enantiomers requires two key experimental stages: chiral separation of the racemic mixture and subsequent pharmacological characterization of the isolated enantiomers.

Chiral Separation of this compound Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for the separation of enantiomers.

Objective: To resolve racemic this compound into its individual (R) and (S) enantiomers.

Materials and Methods:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak IA, Chiralpak ID).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact composition of the mobile phase must be optimized for the chosen column to achieve baseline separation.

  • Sample Preparation: Racemic this compound is dissolved in a suitable solvent (e.g., the mobile phase) to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~254 nm).

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume of the prepared this compound sample.

    • Monitor the elution of the two enantiomers as distinct peaks.

    • Collect the fractions corresponding to each peak for subsequent analysis.

    • The enantiomeric purity of the collected fractions should be confirmed by re-injection onto the chiral HPLC system.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinities (Ki values) of (R)- and (S)-propiomazine for various receptors (e.g., histamine H1, dopamine D2, serotonin 5-HT2A).

Materials and Methods:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human H1 receptors).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-pyrilamine for the H1 receptor).

  • Test Compounds: Isolated (R)- and (S)-propiomazine enantiomers.

  • Assay Buffer: A buffer solution appropriate for the specific receptor binding assay.

  • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

  • Procedure (Competition Binding Assay):

    • In a series of tubes, add a fixed concentration of the radioligand and the receptor preparation.

    • Add increasing concentrations of the unlabeled test compound (either (R)- or (S)-propiomazine).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Signaling Pathway of the Histamine H1 Receptor

This compound exerts its primary sedative effect by acting as an antagonist at the histamine H1 receptor. The following diagram illustrates the canonical signaling pathway associated with this G-protein coupled receptor (GPCR).

H1_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Antagonism Histamine Histamine Histamine->H1R Agonism Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Experimental_Workflow start Racemic This compound hplc Chiral HPLC Separation start->hplc enantiomers hplc->enantiomers r_enantiomer (R)-Propiomazine enantiomers->r_enantiomer s_enantiomer (S)-Propiomazine enantiomers->s_enantiomer binding_assay Receptor Binding Assays r_enantiomer->binding_assay s_enantiomer->binding_assay data_analysis Data Analysis (IC50, Ki determination) binding_assay->data_analysis conclusion Comparative Analysis of Enantiomer Activity data_analysis->conclusion

References

Propiomazine: An In-Depth Technical Guide to Thermal Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine (B1677639) derivative, is utilized for its sedative and antihistaminic properties. Ensuring its stability throughout its shelf life is critical for its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the thermal stability of this compound and its degradation pathways. It consolidates available data on its degradation kinetics, identifies major degradation products, and outlines detailed experimental protocols for stability-indicating studies. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound-containing pharmaceutical products.

Introduction

This compound, chemically known as 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one, is a first-generation antihistamine and sedative.[1][2] Like other phenothiazines, its chemical structure is susceptible to degradation under various environmental conditions, including elevated temperatures. Understanding the thermal stability and degradation mechanisms of this compound is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety.

This guide delves into the core aspects of this compound's thermal degradation, focusing on the identification of its degradation products and the pathways through which they are formed.

Thermal Stability of this compound

Studies have shown that this compound hydrochloride (PPZHCl) degrades at both ambient and elevated temperatures. The primary mechanism of thermal degradation is oxidation.[3][4] The phenothiazine ring system is susceptible to oxidation, leading to the formation of various degradation products.[5][6]

Quantitative Data on Thermal Degradation

A study on a formulated product of this compound hydrochloride demonstrated a significant loss of the active ingredient over time at various temperatures. The following table summarizes the observed degradation.

TemperatureDurationPercent Loss of Active Ingredient
Ambient (20-25°C)3 months10%
Ambient (20-25°C)5.5 months~20%
55°C4 weeksSignificant loss (counteracted by antioxidant)

Table 1: Summary of this compound Hydrochloride Degradation Under Various Conditions.

Degradation Pathways of this compound

The principal degradation pathway for this compound under thermal stress is oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide (B87167).[6][7][8] Further oxidation and other degradation reactions can also occur, particularly under forced degradation conditions.

Identified Degradation Products

Forced degradation studies on this compound hydrochloride using HPLC/MS/MS have identified between two and five degradation products.[3][4] The major degradants are oxidation products. The following table lists the molecular ions of five observed degradation products.

DegradateMolecular Ion (m/z)Proposed Identity
A357This compound Sulfoxide
B357Isomer of this compound Sulfoxide
C373Dioxidation Product
D345Hydroxylated Product
E329N-demethylated Product

Table 2: Identified Degradation Products of this compound Hydrochloride.

The formation of sulfoxide is a common degradation pathway for phenothiazine derivatives.[7][9] The presence of degradants with molecular ions of 357 suggests the addition of an oxygen atom to the this compound molecule (molecular weight 340.49 g·mol−1).[1][2]

Proposed Degradation Pathway

The primary thermal degradation pathway of this compound is proposed to be the oxidation of the sulfur atom to form this compound sulfoxide. This can be followed by further oxidation or other reactions.

G This compound This compound Radical_Cation This compound Radical Cation This compound->Radical_Cation Oxidation [O] Propiomazine_Sulfoxide This compound Sulfoxide Radical_Cation->Propiomazine_Sulfoxide +H2O -H+ Other_Degradation_Products Other Oxidation Products (e.g., N-oxides, hydroxylated derivatives) Propiomazine_Sulfoxide->Other_Degradation_Products Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for conducting forced degradation studies and thermal analysis of this compound, based on established pharmaceutical guidelines and practices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Acidic Condition: Treat the this compound solution with 0.1 M HCl. The mixture is then heated (e.g., at 60°C) for a specified period (e.g., 24 hours). After the stress period, the solution is neutralized with an equivalent amount of 0.1 M NaOH.

  • Basic Condition: Treat the this compound solution with 0.1 M NaOH. The mixture is heated under the same conditions as the acidic study. The solution is then neutralized with 0.1 M HCl.

Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature for a set duration (e.g., 24 hours).

The solid drug substance is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours). A solution of the drug can also be subjected to thermal stress.

Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

All stressed samples should be analyzed using a validated stability-indicating HPLC method, capable of separating the intact drug from its degradation products.[10][11][12]

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output Propiomazine_Sample This compound Sample (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Propiomazine_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Propiomazine_Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Propiomazine_Sample->Oxidation Thermal Thermal Stress (e.g., 80°C) Propiomazine_Sample->Thermal Photolytic Photolytic Stress (ICH Q1B) Propiomazine_Sample->Photolytic Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation_Profile Degradation Profile - Identification of Degradants - Pathway Elucidation - Method Validation Analysis->Degradation_Profile

Caption: Experimental workflow for forced degradation studies of this compound.

Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature.[13][14]

  • Instrument: Thermogravimetric Analyzer.

  • Sample Pan: Platinum or alumina (B75360) pan.

  • Sample Size: 5-10 mg of this compound.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.

DSC measures the heat flow into or out of a sample as a function of temperature or time.[13][15]

  • Instrument: Differential Scanning Calorimeter.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Sample Size: 2-5 mg of this compound.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: Inert atmosphere, such as nitrogen.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as melting, crystallization, and decomposition.

Conclusion

The thermal stability of this compound is a critical attribute that influences its quality, safety, and efficacy. This guide has summarized the available knowledge on its thermal degradation, highlighting oxidation as the primary degradation pathway. The identification of potential degradation products, primarily this compound sulfoxide, provides a basis for the development of robust stability-indicating analytical methods. The detailed experimental protocols for forced degradation and thermal analysis serve as a practical resource for researchers and professionals in the pharmaceutical industry. Further studies are warranted to fully characterize all degradation products and to elucidate the complete degradation kinetics of this compound under various stress conditions.

References

Propiomazine's Putative Interactions with Neuronal Ion Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the interaction of propiomazine with neuronal ion channels is currently limited in publicly available scientific literature. This guide synthesizes information from studies on structurally and functionally related phenothiazine (B1677639) antipsychotics, such as chlorpromazine (B137089) and fluphenazine, to provide a comprehensive overview of the likely, yet putative, effects of this compound on these critical neuronal targets. All data presented should be interpreted with the understanding that it is based on analogous compounds and requires direct experimental verification for this compound.

Introduction

This compound is a phenothiazine derivative recognized for its sedative and antihistaminic properties. While its primary mechanism of action is attributed to the antagonism of dopamine, serotonin, muscarinic, and histamine (B1213489) receptors, its structural similarity to other phenothiazines suggests a broader pharmacological profile that may include interactions with various neuronal ion channels.[1][2][3][4][5] Understanding these potential off-target effects is crucial for a complete comprehension of its therapeutic and adverse effect profiles, and for the development of novel therapeutics with improved selectivity.

This technical guide provides a detailed examination of the known effects of related phenothiazines on key neuronal ion channels, serving as a predictive framework for the potential actions of this compound. We will delve into the quantitative effects on voltage-gated sodium, potassium, and calcium channels, as well as ligand-gated GABA-A and NMDA receptors. Detailed experimental protocols from key studies on analogous compounds are provided to facilitate future research specifically on this compound.

Putative Interaction with Voltage-Gated Sodium Channels (VGSCs)

Phenothiazine antipsychotics have been demonstrated to block voltage-gated sodium channels in a state- and use-dependent manner. This action is thought to contribute to both their therapeutic effects and potential cardiotoxicity. It is plausible that this compound shares this property.

Quantitative Data on Phenothiazine Interaction with VGSCs
CompoundChannel Subtype(s)PreparationTechniqueKey FindingsReference(s)
Chlorpromazine Nav1.7HEK293 cellsWhole-cell patch-clampIC50: 25.9 µM (concentration-dependent block)[6]
Neuronal (unspecified)Mouse neuroblastoma cells (N1E-115)Whole-cell patch-clampApparent Kd: 2.5 µM (resting state), 0.65 µM (inactivated state)[2]
Striatal neuronsAdult guinea-pigWhole-cell patch-clampEC50: 4.8 µM (holding potential -120 mV), 0.9 µM (holding potential -70 mV)[7]
Fluphenazine TTX-S and TTX-RND7/23 cells, rat primary cerebrocortical neuronsWhole-cell patch-clampIC50 (ND7/23): 18 µM (holding potential -120 mV), 960 nM (holding potential -50 mV)[8]
Experimental Protocols: Whole-Cell Patch-Clamp Recording of Sodium Currents

A representative protocol for assessing the effect of a compound like this compound on VGSCs, based on studies with chlorpromazine and fluphenazine, is as follows:

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7) or cultured neurons (e.g., mouse neuroblastoma N1E-115 cells) are used.[2][6]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature.[2][6]

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -120 mV to ensure channels are in the resting state.[2][8]

    • Sodium currents are elicited by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

    • To assess state-dependence, the holding potential can be varied (e.g., -80 mV or -50 mV) to promote channel inactivation.[2][7][8]

    • Use-dependent block is evaluated by applying a train of depolarizing pulses.[6][7]

  • Drug Application: The compound of interest is applied via a perfusion system at various concentrations to determine the dose-response relationship and calculate the IC50 value.[6]

Signaling and Logical Relationship Diagram

Propiomazine_VGSC_Interaction This compound This compound (putative) VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds to inactivated state ChannelBlock Channel Block This compound->ChannelBlock VGSC->ChannelBlock ReducedNaCurrent Reduced Na+ Current ChannelBlock->ReducedNaCurrent AlteredExcitability Altered Neuronal Excitability ReducedNaCurrent->AlteredExcitability

Caption: Putative state-dependent block of VGSCs by this compound.

Putative Interaction with Voltage-Gated Potassium Channels

Phenothiazines are known to interact with various types of potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channels and calcium-activated potassium channels. Blockade of hERG channels is a significant concern for drug-induced cardiac arrhythmias.

Quantitative Data on Phenothiazine Interaction with Potassium Channels
CompoundChannel TypePreparationTechniqueKey FindingsReference(s)
Chlorpromazine hERGXenopus laevis oocytesTwo-microelectrode voltage-clampIC50: 21.6 µM[9][10]
hERGCHO cellsPatch-clampIC50: 1561 nM[11][12]
Thioridazine hERGCHO cellsPatch-clampIC50: 224 nM[11][12]
Perphenazine hERGCHO cellsPatch-clampIC50: 1003 nM[11][12]
Trifluoperazine hERGCHO cellsPatch-clampIC50: 1406 nM[11][12]
Fluphenazine Ca2+-activated K+ channelsRat forebrain synaptosomes86Rb efflux assayIC50: ~0.5-1 µM[1]
Trifluoperazine Ca2+-activated K+ channelsRat forebrain synaptosomes86Rb efflux assayIC50: ~0.5-1 µM[1]
Experimental Protocols: hERG Channel Electrophysiology

A typical protocol to assess hERG channel block, based on studies with related phenothiazines, is as follows:

  • Cell Preparation: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing hERG channels are used.[11][12]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed.

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).

  • Voltage-Clamp Protocol:

    • Cells are held at -80 mV.

    • hERG currents are elicited by a depolarizing pulse to +20 mV for a duration sufficient to cause channel activation and subsequent inactivation, followed by a repolarizing step to -50 mV to record the tail current.

  • Drug Application: The test compound is perfused at increasing concentrations to determine the concentration-dependent block of the hERG tail current and to calculate the IC50.

Experimental Workflow Diagram

hERG_Workflow Start Start CellCulture Culture hERG-expressing CHO or HEK293 cells Start->CellCulture PatchClamp Perform whole-cell patch-clamp CellCulture->PatchClamp VoltageProtocol Apply voltage-clamp protocol PatchClamp->VoltageProtocol RecordBaseline Record baseline hERG current VoltageProtocol->RecordBaseline ApplyDrug Apply this compound (or analog) RecordBaseline->ApplyDrug RecordDrugEffect Record hERG current in presence of drug ApplyDrug->RecordDrugEffect AnalyzeData Analyze data and calculate IC50 RecordDrugEffect->AnalyzeData End End AnalyzeData->End LigandGated_Modulation cluster_GABA GABA-A Receptor Modulation cluster_NMDA NMDA Receptor Modulation GABA GABA GABAAR GABA-A Receptor GABA->GABAAR ReducedBinding Decreased GABA binding Increased unbinding GABAAR->ReducedBinding Propiomazine_GABA This compound (putative) Propiomazine_GABA->GABAAR Propiomazine_GABA->ReducedBinding ReducedClCurrent Reduced Cl- Current ReducedBinding->ReducedClCurrent AlteredInhibition Altered Synaptic Inhibition ReducedClCurrent->AlteredInhibition Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR ChannelBlock_NMDA Channel Block NMDAR->ChannelBlock_NMDA Propiomazine_NMDA This compound (putative) Propiomazine_NMDA->NMDAR Propiomazine_NMDA->ChannelBlock_NMDA ReducedCaCurrent Reduced Ca2+ Current ChannelBlock_NMDA->ReducedCaCurrent AlteredExcitation Altered Synaptic Excitation ReducedCaCurrent->AlteredExcitation

References

Methodological & Application

Propiomazine Hydrochloride Solution for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Propiomazine hydrochloride solutions intended for in vivo research. This compound, a phenothiazine (B1677639) derivative, is recognized for its sedative and antihistaminic properties, primarily acting as an antagonist at dopamine, histamine, and serotonin (B10506) receptors. Proper solution preparation is critical for accurate and reproducible experimental outcomes. These guidelines cover solubility, vehicle selection, preparation methods for various administration routes, and storage conditions.

Properties of this compound Hydrochloride

This compound hydrochloride is a yellow, crystalline powder that is practically odorless. It is known to be slowly oxidized when moistened or in an aqueous solution upon prolonged exposure to air and/or light.[1]

Molecular Formula: C₂₀H₂₅ClN₂OS[2] Molecular Weight: 376.9 g/mol [2]

Solubility Data

Quantitative solubility data for this compound hydrochloride in common vehicles is crucial for preparing appropriate dosing solutions. The following table summarizes available solubility information.

Solvent/VehicleSolubilityNotes
Water~222 mg/mL (1 g in 4.5 mL)[1]Aqueous solutions may oxidize on prolonged exposure to air and light.[1]
AlcoholFreely Soluble[1]Specific concentration limits are not well-documented.
Dimethyl Sulfoxide (B87167) (DMSO)83.33 mg/mL[3]Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[3]
Co-solvent SystemsVariableFormulations with DMSO, PEG300, Tween-80, and saline are commonly used for poorly soluble compounds to achieve desired concentrations for in vivo administration.

Recommended Solvents and Vehicles for In Vivo Administration

The choice of vehicle is dependent on the desired concentration, administration route, and the specific experimental model.

  • Aqueous Solutions: For oral (PO) and intraperitoneal (IP) injections, sterile saline or phosphate-buffered saline (PBS) can be used, provided the desired concentration is achievable. Due to the potential for oxidation, freshly prepared solutions are recommended. The addition of an antioxidant like ascorbic acid can improve stability.

  • Co-solvent Formulations: For intravenous (IV) injections or when higher concentrations are needed, a co-solvent system is often necessary. A common formulation consists of DMSO, PEG300, Tween-80, and saline. This combination helps to dissolve the compound and maintain its stability in solution.

Experimental Protocols

4.1. Preparation of Stock Solutions

High-concentration stock solutions are typically prepared in DMSO and stored at low temperatures.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 83.33 mg/mL).

  • Vortex the mixture thoroughly until the powder is completely dissolved.

  • If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]

4.2. Preparation of Working Solutions for In Vivo Administration

4.2.1. Intraperitoneal (IP) and Oral (PO) Administration (Aqueous)

Materials:

  • This compound hydrochloride stock solution in DMSO (if starting from a stock) or powder

  • Sterile saline or PBS

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound hydrochloride for the final desired concentration in saline or PBS.

  • If starting from powder, directly dissolve the weighed this compound hydrochloride in the appropriate volume of sterile saline or PBS. Vortex until fully dissolved.

  • If starting from a DMSO stock solution, dilute the stock solution with sterile saline or PBS to the final concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid solvent toxicity.

  • Vortex the working solution thoroughly before administration.

  • It is recommended to use freshly prepared aqueous solutions for each experiment.

4.2.2. Intravenous (IV) Administration (Co-solvent Formulation)

Materials:

  • This compound hydrochloride stock solution in DMSO

  • PEG300

  • Tween-80

  • Sterile saline

  • Sterile tubes

  • Vortex mixer

Protocol: A common vehicle formulation for IV administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Start with the this compound hydrochloride stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and vortex thoroughly.

  • Add Tween-80 and vortex again until the solution is homogeneous.

  • Finally, add the sterile saline to reach the final desired volume and concentration. Vortex thoroughly.

  • Visually inspect the solution to ensure it is clear and free of precipitation before administration.

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_aqueous Aqueous (IP/PO) cluster_cosolvent Co-solvent (IV) weigh Weigh this compound HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute_saline Dilute with Saline/PBS aliquot->dilute_saline add_peg Add PEG300 aliquot->add_peg vortex_aq Vortex dilute_saline->vortex_aq administer_aq Administer vortex_aq->administer_aq add_tween Add Tween-80 add_peg->add_tween add_saline_co Add Saline add_tween->add_saline_co vortex_co Vortex add_saline_co->vortex_co administer_co Administer vortex_co->administer_co

Caption: Workflow for preparing this compound hydrochloride solutions.

Signaling Pathways of this compound Hydrochloride Antagonism

This compound hydrochloride exerts its effects by antagonizing several G protein-coupled receptors. The following diagrams illustrate the simplified signaling pathways that are inhibited by this compound hydrochloride.

6.1. Histamine H1 Receptor Antagonism

This compound hydrochloride blocks the H1 receptor, preventing histamine-induced downstream signaling that leads to the production of pro-inflammatory cytokines.

G cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R PLC Phospholipase C H1R->PLC PKC Protein Kinase C PLC->PKC Raf_MEK_ERK Raf/MEK/ERK Cascade PKC->Raf_MEK_ERK IKK_NFkB IKK/IκB/NF-κB Cascade PKC->IKK_NFkB Cytokines Pro-inflammatory Cytokine Production Raf_MEK_ERK->Cytokines IKK_NFkB->Cytokines This compound This compound HCl This compound->H1R

Caption: Inhibition of H1 receptor signaling by this compound HCl.

6.2. Dopamine D2 Receptor Antagonism

As an antagonist of the Gi-coupled D2 receptor, this compound hydrochloride prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.

G cluster_pathway Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC This compound This compound HCl This compound->D2R

Caption: Inhibition of D2 receptor signaling by this compound HCl.

6.3. Serotonin 5-HT2A Receptor Antagonism

By blocking the Gq-coupled 5-HT2A receptor, this compound hydrochloride inhibits the activation of phospholipase C, thereby preventing the generation of second messengers IP₃ and DAG.

G cluster_pathway Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor (Gq-coupled) Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG PIP2 PIP₂ PIP2->PLC This compound This compound HCl This compound->HT2AR

Caption: Inhibition of 5-HT2A receptor signaling by this compound HCl.

References

Application Notes and Protocols for Propiomazine as a Sedative in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a phenothiazine (B1677639) derivative with sedative properties primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors.[1][2][3] It also exhibits antagonist activity at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2][3] While extensively used in human medicine for insomnia and as a pre-operative sedative, its application in rodent models is not as well-documented. These notes provide a comprehensive guide to the potential use of this compound as a sedative in laboratory rats and mice, drawing on its known pharmacology and data from structurally related phenothiazines, such as acepromazine (B1664959) and chlorpromazine (B137089), which are more commonly used in veterinary settings.

Mechanism of Action

This compound's primary sedative effect stems from its blockade of H1 histamine receptors in the central nervous system. Additionally, its antidopaminergic and anti-serotonergic activities may contribute to its overall calming and antipsychotic-like effects, though it is not primarily used as a neuroleptic.[1][3]

Pharmacokinetics

Specific pharmacokinetic data for this compound in rodents is limited. However, a study on the related compound promazine (B1679182) in rats showed it is readily taken up by the brain.[4] In humans, this compound has an oral bioavailability of approximately 30-40% and an elimination half-life of about 8-9 hours.[5][6] A study in rats using nasal administration of this compound at 0.2 mg/kg showed rapid absorption and subsequent quick reduction in plasma concentrations.[7]

Data Presentation

Due to the limited availability of specific quantitative data for this compound as a sedative in rodents, the following tables provide dosage guidelines for the related, commonly used phenothiazine sedatives, acepromazine and chlorpromazine. These can be used as a starting point for determining appropriate doses for this compound, with the caveat that dose-response studies are highly recommended.

Table 1: Recommended Dosages of Acepromazine for Sedation in Rodent Models

SpeciesDosage (mg/kg)Route of AdministrationNotes
Mouse1-5IP, SCOften used in combination with other anesthetics like ketamine and xylazine.[8][9]
Rat0.5-3IP, SCCan be used alone for light sedation or in combination for deeper anesthesia.[9][10]

Table 2: Recommended Dosages of Chlorpromazine for Sedation in Rodent Models

SpeciesDosage (mg/kg)Route of AdministrationNotes
Mouse5-10IPCan be used as an alternative to non-pharmaceutical grade sedatives for imaging studies.[11][12]
Rat1-10IPDaily administration has been studied for its effects on behavior and physiology.[13]

Experimental Protocols

The following protocols are suggested starting points for the use of this compound as a sedative in rodent models, based on protocols for related phenothiazines. It is crucial to begin with the lowest dose and carefully observe the animal's response.

Protocol 1: this compound for Mild Sedation in Adult Rats (for non-painful procedures)

Objective: To induce a state of mild sedation for procedures such as imaging, minor manipulations, or to reduce stress.

Materials:

  • This compound hydrochloride solution (sterile, injectable)

  • Sterile saline for dilution

  • 1 mL syringes with 25-27 gauge needles

  • Heating pad

  • Appropriate animal scale

Procedure:

  • Preparation: Prepare a fresh dilution of this compound in sterile saline to the desired concentration. A starting dose of 1-5 mg/kg is recommended, based on acepromazine dosages.[9][10]

  • Administration: Administer the diluted this compound solution via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Monitoring: Place the rat in a clean, quiet cage on a heating pad to maintain body temperature. Observe for the onset of sedation, characterized by decreased motor activity and a relaxed posture. The onset of action is expected to be within 15-30 minutes.

  • Procedure: Once the desired level of sedation is achieved, perform the intended procedure. Continuously monitor the rat's respiratory rate and depth.

  • Recovery: Allow the rat to recover in a warm, quiet environment. Monitor until the animal is fully ambulatory.

Protocol 2: this compound in Combination with Ketamine and Xylazine for Surgical Anesthesia in Adult Mice

Objective: To achieve a surgical plane of anesthesia for minor surgical procedures.

Materials:

  • This compound hydrochloride solution (sterile, injectable)

  • Ketamine hydrochloride solution (100 mg/mL)

  • Xylazine hydrochloride solution (20 mg/mL)

  • Sterile saline for dilution

  • 1 mL syringes with 25-27 gauge needles

  • Heating pad

  • Ophthalmic ointment

  • Surgical monitoring equipment

Procedure:

  • Preparation: Prepare a fresh anesthetic cocktail. A recommended starting combination, based on acepromazine protocols, is:

    • Ketamine: 80-100 mg/kg[8]

    • Xylazine: 5-10 mg/kg[8]

    • This compound: 1-3 mg/kg (extrapolated from acepromazine dosages)[9] The components can be mixed in a single syringe with sterile saline.

  • Administration: Administer the anesthetic cocktail via IP injection.

  • Monitoring: Place the mouse on a heating pad and apply ophthalmic ointment to the eyes to prevent corneal drying. Monitor for the loss of the righting reflex and confirm a surgical plane of anesthesia by the absence of a pedal withdrawal reflex (toe pinch). The onset of anesthesia is typically within 5-10 minutes.

  • Surgery: Once the surgical plane of anesthesia is confirmed, proceed with the surgical procedure. Continuously monitor heart rate, respiratory rate, and body temperature.

  • Recovery: After surgery, allow the mouse to recover in a warm, clean cage. Monitor closely until the animal has regained its righting reflex and is fully ambulatory.

Mandatory Visualizations

Propiomazine_Mechanism_of_Action cluster_receptors Receptor Antagonism cluster_effects Physiological Effects This compound This compound H1 Histamine H1 This compound->H1 Primary D2 Dopamine D2 This compound->D2 S2A Serotonin 5-HT2A This compound->S2A M Muscarinic This compound->M Alpha1 Alpha-1 Adrenergic This compound->Alpha1 Sedation Sedation H1->Sedation Antiemetic Antiemetic Effect H1->Antiemetic Antipsychotic Antipsychotic-like Effect D2->Antipsychotic S2A->Antipsychotic

Caption: this compound's primary mechanism for sedation.

Sedation_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_recovery Recovery Animal_Prep Acclimatize Animal Dose_Calc Calculate Dose Animal_Prep->Dose_Calc Drug_Prep Prepare this compound Solution Dose_Calc->Drug_Prep Injection Administer IP or SC Drug_Prep->Injection Monitor_Onset Monitor for Sedation Onset Injection->Monitor_Onset Perform_Procedure Perform Non-Painful Procedure Monitor_Onset->Perform_Procedure Recovery_Env Place in Warm, Quiet Environment Perform_Procedure->Recovery_Env Monitor_Recovery Monitor Until Ambulatory Recovery_Env->Monitor_Recovery

References

Propiomazine Administration in Preclinical Behavioral Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and anxiolytic properties.[1] It functions as an antagonist at multiple receptors, including dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), histamine (B1213489) (H1), muscarinic acetylcholine (B1216132) (M1-M5), and alpha-1 adrenergic receptors.[1] While extensively used in clinical settings for insomnia and preoperative sedation, comprehensive preclinical data on its behavioral effects in standardized rodent assays are limited in publicly available literature.

These application notes provide a framework for investigating the effects of this compound in common preclinical behavioral assays based on its known pharmacology and the general effects of the phenothiazine class of drugs. The provided protocols are generalized and should be adapted based on specific experimental goals and institutional guidelines.

Mechanism of Action: Signaling Pathway

This compound's diverse behavioral effects are a consequence of its interaction with multiple neurotransmitter systems. Its sedative and anxiolytic properties are primarily attributed to its potent antagonism of histamine H1 and serotonin 5-HT2A receptors, respectively. Blockade of dopamine D2 receptors contributes to its antipsychotic potential, although it is not primarily used for this purpose.

cluster_this compound This compound cluster_receptors Receptor Targets cluster_effects Behavioral Outcomes This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonism H1 Histamine H1 Receptor This compound->H1 Antagonism S2A Serotonin 5-HT2A Receptor This compound->S2A Antagonism A1 Alpha-1 Adrenergic Receptor This compound->A1 Antagonism Antipsychotic Antipsychotic-like Effects D2->Antipsychotic Modulates Sedation Sedation/ Reduced Locomotion H1->Sedation Induces Anxiolysis Anxiolysis S2A->Anxiolysis Mediates Hypotension Hypotension A1->Hypotension Contributes to cluster_setup Pre-Experiment cluster_procedure Experimental Procedure cluster_analysis Post-Experiment A Animal Acclimation (≥ 1 week) B Habituation to Testing Room (≥ 60 min) A->B C This compound/Vehicle Administration (i.p.) B->C D Pre-treatment Interval (e.g., 30 min) C->D E Behavioral Assay (e.g., EPM, OFT, FST) D->E F Data Collection & Video Tracking E->F G Statistical Analysis F->G H Interpretation of Results G->H

References

Application Notes and Protocols: Electrophysiological Effects of Propiomazine on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a phenothiazine (B1677639) derivative with a complex pharmacological profile, primarily utilized for its sedative and hypnotic properties. Its therapeutic effects are underpinned by its antagonistic activity at a wide range of neuronal receptors. Understanding the electrophysiological consequences of this compound's interaction with these receptors is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding further drug development. These application notes provide an overview of the anticipated electrophysiological effects of this compound based on its receptor binding profile and offer detailed protocols for investigating these effects experimentally.

This compound is known to act as an antagonist at the following receptors:

The sedative effects of this compound are largely attributed to its potent antagonism of the histamine H1 receptor.[1][2] Its antipsychotic activity, though not its primary clinical use, is thought to arise from its blockade of dopamine and serotonin receptors.[1][3]

Predicted Electrophysiological Effects of this compound

Direct electrophysiological studies on this compound are limited. However, based on its antagonism of various receptors, the following effects on neuronal excitability can be predicted. The quantitative data presented below are derived from studies on selective antagonists for the respective receptors and should be considered indicative of the potential effects of this compound.

Target ReceptorPredicted Effect on Neuronal ElectrophysiologyReference Compound Data
Dopamine D2 Receptor Inhibition of presynaptic dopamine release, leading to reduced postsynaptic signaling.[4] Postsynaptically, blockade can increase neuronal excitability by preventing dopamine-mediated inhibition.[5][6]The D2 antagonist eticlopride (B1201500) (20 μM) has been shown to cause a marked depolarization of up- and down-state membrane potential modes and decrease the current required to elicit an action potential in striatal neurons.[6]
Serotonin 5-HT2A Receptor Blockade of 5-HT2A receptors can decrease overall excitatory effects mediated by serotonin.[7] This can lead to a reduction in excitatory postsynaptic potentials (EPSPs).[8]The 5-HT2A antagonist ketanserin (B1673593) has been shown to facilitate excitatory neurotransmission to cardiac vagal neurons, suggesting a complex modulatory role.[9]
Histamine H1 Receptor Blockade of H1 receptors can prevent the histamine-induced reduction of a background-leakage K+ current (IKL), potentially leading to hyperpolarization and reduced neuronal excitability.[2]First-generation H1-antagonists are known to cause sedation by interfering with the central functions of histamine, which includes neuromodulation of thalamocortical function.[2][10]
Muscarinic M1 Receptor Antagonism of M1 receptors can inhibit slow inward currents, leading to a decrease in neuronal excitability.[11] M1 receptor activation is known to inhibit M-type K+ channels, so antagonism would prevent this inhibition, leading to increased M-current and hyperpolarization.[12]The M1 antagonist pirenzepine (B46924) has been shown to antagonize the inhibition of M-currents.[12]
Alpha-1 Adrenergic Receptor Blockade of alpha-1 adrenergic receptors can inhibit smooth muscle contraction by preventing the increase in intracellular calcium.[13] In neurons, this can lead to a decrease in excitatory effects.[14]Alpha-1 adrenergic receptor activation can increase the firing frequency of pyramidal neurons; antagonism would prevent this effect.[15]

Experimental Protocols

The following are detailed protocols for investigating the electrophysiological effects of this compound on neurons using the whole-cell patch-clamp technique. These protocols can be adapted for use with cultured neurons or acute brain slices.

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons

This protocol is a standard method for recording ionic currents and membrane potential from individual neurons in culture.[1][3][16]

Materials:

  • Cultured neurons on coverslips

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution (e.g., K-Gluconate based)

  • Borosilicate glass capillaries

  • Micropipette puller

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • Perfusion system

  • This compound stock solution

Procedure:

  • Preparation:

    • Prepare aCSF and internal solution. A typical aCSF contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[3]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF on the day of the experiment.

    • Pull glass micropipettes to a resistance of 3-7 MΩ.[1]

  • Recording:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.[3]

    • Fill a micropipette with internal solution and mount it on the micromanipulator.

    • Under visual guidance using the microscope, approach a target neuron with the micropipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Switch to voltage-clamp or current-clamp mode to record ionic currents or membrane potential, respectively.

  • Drug Application:

    • Establish a stable baseline recording in aCSF.

    • Apply this compound at various concentrations through the perfusion system.

    • Record the changes in membrane potential, firing rate, or specific ionic currents.

    • Wash out the drug with aCSF to observe recovery.

Protocol 2: Electrophysiology in Acute Brain Slices

This protocol allows for the study of this compound's effects on neurons within a more intact neural circuit.[17][18][19]

Materials:

  • Animal model (e.g., mouse or rat)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (e.g., NMDG-based aCSF)

  • Recovery chamber

  • All materials listed in Protocol 1

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.

    • Rapidly dissect the brain and place it in the ice-cold cutting solution.

    • Cut acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

    • Transfer the slices to a recovery chamber with aCSF bubbled with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.

  • Recording and Drug Application:

    • Transfer a single slice to the recording chamber of the patch-clamp setup.

    • Perform whole-cell patch-clamp recordings from visually identified neurons as described in Protocol 1.

    • Apply this compound via the perfusion system and record its effects on neuronal activity. For more localized application, a picospritzer can be used to puff the drug onto the recorded cell.[20]

Data Presentation and Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Propiomazine_Signaling_Pathways cluster_this compound This compound cluster_receptors Receptors (Antagonized) cluster_effects Downstream Neuronal Effects This compound This compound D2R Dopamine D2 This compound->D2R HT2AR Serotonin 5-HT2A This compound->HT2AR H1R Histamine H1 This compound->H1R M1R Muscarinic M1 This compound->M1R A1AR Alpha-1 Adrenergic This compound->A1AR IonChannels Modulation of Ion Channels (e.g., K+, Ca2+) D2R->IonChannels HT2AR->IonChannels H1R->IonChannels M1R->IonChannels A1AR->IonChannels MembranePotential Alteration of Membrane Potential IonChannels->MembranePotential FiringRate Change in Action Potential Firing Rate MembranePotential->FiringRate

Caption: this compound's antagonism of multiple receptors leads to downstream electrophysiological effects.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Data Analysis Node1 Prepare Neuronal Culture or Acute Brain Slice Node2 Pull Patch Pipettes Node1->Node2 Node3 Prepare aCSF and Internal Solutions Node2->Node3 Node4 Obtain Gigaohm Seal Node3->Node4 Start Experiment Node5 Establish Whole-Cell Configuration Node4->Node5 Node6 Record Baseline Activity (Voltage/Current Clamp) Node5->Node6 Node7 Apply this compound (Perfusion/Puffer) Node6->Node7 Node8 Record Electrophysiological Changes Node7->Node8 Node9 Washout Node8->Node9 Node10 Analyze Changes in: - Membrane Potential - Firing Rate - Ionic Currents Node9->Node10

Caption: Workflow for investigating this compound's electrophysiological effects using patch-clamp.

References

Propiomazine: A Versatile Phenothiazine Tool Compound for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a first-generation phenothiazine (B1677639) derivative with a complex pharmacological profile, making it a valuable tool compound for studying the structure-activity relationships and physiological roles of phenothiazines.[1][2][3] While clinically utilized primarily for its sedative and hypnotic properties, its broad spectrum of activity at various neurotransmitter receptors allows for its application in a wide range of neuropharmacological research.[1][2] These notes provide an overview of this compound's mechanism of action, quantitative data on its receptor binding and functional potency, and detailed protocols for its use in in vitro and in vivo experimental settings.

Mechanism of Action

This compound exerts its effects through antagonism of multiple G-protein coupled receptors (GPCRs). Its sedative properties are largely attributed to its potent blockade of the histamine (B1213489) H1 receptor.[1][2][4] Additionally, its antipsychotic potential stems from its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][3] The compound also demonstrates affinity for other dopamine receptor subtypes (D1, D4), serotonin receptors (5-HT2C), muscarinic acetylcholine (B1216132) receptors (M1-M5), and alpha-1 adrenergic receptors.[1][2] This polypharmacology, characteristic of many phenothiazines, makes this compound a useful tool for dissecting the contributions of these various receptor systems to different physiological and behavioral effects.

A diagram illustrating the primary signaling pathways affected by this compound's antagonist activity is provided below.

cluster_0 This compound cluster_1 Receptor Targets cluster_2 Downstream Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist cAMP ↓ cAMP D2R->cAMP IP3_DAG ↓ IP3/DAG HTR2A->IP3_DAG H1R->IP3_DAG M1R->IP3_DAG Antipsychotic Antipsychotic Effects cAMP->Antipsychotic Ca_mobilization ↓ Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Anticholinergic Anticholinergic Effects IP3_DAG->Anticholinergic Sedation Sedation/Hypnosis Ca_mobilization->Sedation

This compound's primary receptor targets and downstream effects.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the available quantitative data for this compound's binding affinity (pKi) and functional potency at various human receptors. This data is essential for designing experiments and interpreting results when using this compound as a tool compound.

Table 1: this compound Receptor Binding Affinities (pKi)

ReceptorpKi
Serotonin 5-HT2A7.63[5]
Alpha-1A Adrenergic7.53[5]
Histamine H17.47[5]
Muscarinic M16.92[5]
Muscarinic M36.75[5]
Serotonin 5-HT2C6.75[5]
Muscarinic M26.58[5]
Alpha-2B Adrenergic6.5[5]
Dopamine D36.28[5]
Dopamine D25.58[5]
Serotonin 5-HT1A5.57[5]
Alpha-2C Adrenergic5.35[5]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability (Oral)33%[6]
Protein Binding81%[6]
Elimination Half-life9 hours[6]

Experimental Protocols

The following are detailed methodologies for key experiments where this compound can be utilized as a tool compound to study phenothiazine pharmacology.

In Vitro Assays

1. Radioligand Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for a specific receptor (e.g., dopamine D2 or serotonin 5-HT2A).

prep Prepare cell membranes expressing the receptor of interest incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand solution (e.g., [³H]-Spiperone for D2R) radioligand->incubation This compound Prepare serial dilutions of this compound This compound->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki value scintillation->analysis

Workflow for a radioligand receptor binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors or [³H]-ketanserin for 5-HT2A receptors), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Antagonism Assay: cAMP Measurement for Gi-Coupled Receptors (e.g., D2 Dopamine Receptor)

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production by a Gi-coupled receptor.

cell_culture Culture cells expressing the D2 dopamine receptor plating Plate cells in a 96-well plate cell_culture->plating pre_incubation Pre-incubate cells with this compound plating->pre_incubation stimulation Stimulate cells with a D2 agonist (e.g., quinpirole) and forskolin (B1673556) pre_incubation->stimulation lysis Lyse cells and measure cAMP levels (e.g., using HTRF or ELISA) stimulation->lysis analysis Analyze data to determine IC50 value lysis->analysis

Workflow for a cAMP functional antagonism assay.

Protocol:

  • Cell Culture and Plating: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium. Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the growth medium and pre-incubate the cells with varying concentrations of this compound in a suitable assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) along with forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal) to the wells. Incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

3. Functional Antagonism Assay: Intracellular Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A Serotonin Receptor)

This protocol assesses the ability of this compound to block agonist-induced increases in intracellular calcium mediated by a Gq-coupled receptor.

cell_culture Culture cells expressing the 5-HT2A receptor dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading pre_incubation Pre-incubate cells with this compound dye_loading->pre_incubation stimulation Stimulate cells with a 5-HT2A agonist (e.g., serotonin) pre_incubation->stimulation measurement Measure changes in fluorescence using a plate reader (e.g., FLIPR) stimulation->measurement analysis Analyze data to determine IC50 value measurement->analysis

Workflow for a calcium mobilization functional antagonism assay.

Protocol:

  • Cell Culture and Plating: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or U2OS cells) in appropriate growth medium. Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake and de-esterification.

  • Pre-incubation with Antagonist: Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin) to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak fluorescence (or the area under the curve) against the logarithm of the this compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

In Vivo Assays

1. Assessment of Sedative/Hypnotic Effects in Rodents

This protocol provides a general framework for evaluating the sedative effects of this compound in mice or rats.

Protocol:

  • Animal Acclimation: Acclimate male mice or rats to the testing environment for at least one hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 1-20 mg/kg) or vehicle (e.g., saline or a suitable solvent) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Locomotor Activity: Immediately after injection, place the animals individually into locomotor activity chambers. Record horizontal and vertical activity for a set period (e.g., 60-120 minutes). A reduction in locomotor activity compared to the vehicle-treated group indicates a sedative effect.

  • Loss of Righting Reflex (for hypnotic effects): At higher doses, assess the loss of the righting reflex. An animal is considered to have lost the righting reflex if it does not right itself within 30 seconds when placed on its back. Record the latency to the loss of the righting reflex and the duration of the loss of the righting reflex.

2. Evaluation of Antipsychotic-like Activity in Rodent Models

This compound can be tested in various animal models of psychosis to evaluate its antipsychotic-like potential. One common model is the amphetamine-induced hyperlocomotion model.

Protocol:

  • Animal Acclimation and Habituation: Acclimate and habituate the animals to the locomotor activity chambers for a period (e.g., 30-60 minutes) before drug administration.

  • This compound Pre-treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.

  • Psychostimulant Challenge: After a pre-treatment time (e.g., 30 minutes), administer a psychostimulant such as d-amphetamine (e.g., 1-3 mg/kg, i.p.).

  • Locomotor Activity Measurement: Immediately place the animals back into the locomotor activity chambers and record their activity for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of the this compound-pretreated group with the vehicle-pretreated group that received the amphetamine challenge. A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests antipsychotic-like activity.

Conclusion

This compound's diverse receptor profile makes it a valuable pharmacological tool for investigating the complex mechanisms of action of phenothiazines and for studying the roles of various neurotransmitter systems in the central nervous system. The data and protocols provided in these application notes offer a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of neuropharmacology and aiding in the development of novel therapeutics. Researchers should always adhere to ethical guidelines and obtain appropriate institutional approval for all animal experiments.

References

Application Notes and Protocols for In Vitro Blood-Brain Barrier Transport of Propiomazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propiomazine is a phenothiazine (B1677639) derivative with sedative and antihistaminic properties. Its therapeutic effects in the central nervous system (CNS) necessitate its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1][2] Understanding the mechanisms and kinetics of this compound's transport across the BBB is crucial for optimizing its therapeutic use and predicting potential CNS side effects.

In vitro BBB models are essential tools in drug discovery and development for predicting the brain penetration of drug candidates.[3][4][5] These models, typically employing brain capillary endothelial cells cultured on semi-permeable supports, allow for the quantitative assessment of drug permeability and the identification of active transport mechanisms, such as those mediated by efflux pumps like P-glycoprotein (P-gp).[3][6][7][8][9]

This document provides a detailed protocol for evaluating the transport of this compound across a well-established in vitro BBB model, such as one using the human cerebral microvascular endothelial cell line hCMEC/D3 or the porcine cell line PBMEC/C1-2.

Experimental Protocols

Objective:

To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model and to investigate the potential involvement of active efflux transporters like P-glycoprotein (P-gp).

Materials:
  • Human cerebral microvascular endothelial cell line (hCMEC/D3) or porcine brain microvascular endothelial cells (PBMEC/C1-2)

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size, polycarbonate membrane)

  • Cell culture medium (e.g., Endothelial Cell Growth Medium)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin-Streptomycin)

  • Fibronectin or Collagen type I

  • This compound hydrochloride

  • Lucifer yellow or another paracellular marker

  • P-glycoprotein inhibitor (e.g., Verapamil or Cyclosporine A)[3][10]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • LC-MS/MS or HPLC system for quantification of this compound

Methods:

1. Cell Culture and BBB Model Assembly:

  • Coat the apical side of the Transwell® inserts with a solution of fibronectin or collagen type I and allow to dry.

  • Seed the brain endothelial cells (hCMEC/D3 or PBMEC/C1-2) onto the coated inserts at a high density.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.

  • Monitor the formation of a confluent monolayer with tight junctions by measuring the transendothelial electrical resistance (TEER) using a voltohmmeter. The TEER values should be stable and sufficiently high (e.g., >100 Ω·cm²) before initiating transport studies.[5]

  • To create a more physiologically relevant model, co-culture with astrocytes or pericytes on the basolateral side of the insert can be performed.[1]

2. Permeability Assay (Apical-to-Basolateral Transport):

  • Wash the cell monolayer on the Transwell® inserts twice with pre-warmed transport buffer (HBSS).

  • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Add the transport buffer containing this compound at a known concentration to the apical (donor) compartment.

  • To assess paracellular pathway integrity, include a low permeability marker like Lucifer yellow in the donor solution.

  • Incubate the plates at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.

  • At the end of the experiment, collect samples from the apical compartment.

  • Analyze the concentration of this compound and the paracellular marker in all samples using a validated analytical method (e.g., LC-MS/MS or HPLC).

3. Efflux Ratio Determination (Bidirectional Transport):

  • To investigate the involvement of active efflux transporters like P-gp, perform a bidirectional transport study.[11]

  • Measure the transport of this compound from the apical (A) to the basolateral (B) compartment (Papp, A-B) as described above.

  • In a separate set of inserts, measure the transport from the basolateral (B) to the apical (A) compartment (Papp, B-A) by adding this compound to the basolateral compartment and sampling from the apical compartment.

  • Calculate the efflux ratio (ER) using the formula: ER = Papp, B-A / Papp, A-B. An efflux ratio significantly greater than 1 suggests the involvement of active efflux.

  • To confirm P-gp involvement, repeat the bidirectional transport study in the presence of a P-gp inhibitor (e.g., verapamil) in both compartments.[3] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for P-gp.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

    • A is the surface area of the Transwell® membrane (in cm²).

    • C0 is the initial concentration of the compound in the donor compartment.

Data Presentation

The following table provides a template for summarizing the quantitative data from the in vitro BBB transport studies of this compound. As no specific data for this compound is currently available, example data for a related first-generation antihistamine, Promethazine, is included for illustrative purposes.

CompoundDirection of TransportPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Papp with P-gp Inhibitor (x 10⁻⁶ cm/s)
This compound A to BData to be determinedData to be determinedData to be determined
B to AData to be determinedData to be determined
Promethazine (Example) A to B8.52.115.2
B to A17.816.5
Lucifer Yellow (Control) A to B< 0.5N/AN/A

Note: The data for Promethazine is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro blood-brain barrier transport of a test compound like this compound.

G cluster_prep Model Preparation cluster_transport Transport Experiment cluster_analysis Analysis cluster_efflux Efflux Inhibition (Optional) prep1 Coat Transwell inserts (e.g., Fibronectin) prep2 Seed brain endothelial cells (e.g., hCMEC/D3) prep1->prep2 prep3 Culture to confluence prep2->prep3 prep4 Monitor TEER prep3->prep4 trans1 Wash cell monolayer prep4->trans1 Model Ready trans2 Add this compound to donor compartment trans1->trans2 efflux1 Repeat transport experiment with P-gp inhibitor trans1->efflux1 trans3 Incubate at 37°C trans2->trans3 trans4 Sample from receiver compartment at time points trans3->trans4 ana1 Quantify this compound concentration (LC-MS/MS) trans4->ana1 ana2 Calculate Papp ana1->ana2 ana3 Calculate Efflux Ratio ana1->ana3 efflux1->ana1

References

Application Notes and Protocols for Assessing Propiomazine-Induced Sedation in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a phenothiazine (B1677639) derivative with sedative, antihistaminic, and antiemetic properties. Its primary mechanism of action involves the antagonism of several central nervous system receptors, including histamine (B1213489) H1, dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha(1)-adrenergic receptors. The sedative effects of this compound are predominantly attributed to its potent histamine H1 receptor blockade. These application notes provide detailed protocols for assessing the sedative effects of this compound in mice using a battery of established behavioral tests.

Signaling Pathway of this compound

This compound exerts its effects by blocking multiple neurotransmitter receptors in the central nervous system. The diagram below illustrates the primary signaling pathways affected by this compound, leading to its sedative and other pharmacological effects.

G cluster_this compound This compound cluster_receptors Receptor Targets cluster_effects Pharmacological Effects This compound This compound H1 Histamine H1 Receptor This compound->H1 D2 Dopamine D2 Receptor This compound->D2 S2A Serotonin 5-HT2A Receptor This compound->S2A M1 Muscarinic M1 Receptor This compound->M1 A1 Alpha-1 Adrenergic Receptor This compound->A1 Sedation Sedation/Hypnosis H1->Sedation Antipsychotic Antipsychotic Effects D2->Antipsychotic Anxiolysis Anxiolysis S2A->Anxiolysis Anticholinergic Anticholinergic Side Effects M1->Anticholinergic Hypotension Hypotension A1->Hypotension G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Assessment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (>= 30 min) Administration IP Administration Acclimatization->Administration DrugPrep Drug Preparation (this compound & Vehicle) DrugPrep->Administration RightingReflex Righting Reflex Test Administration->RightingReflex 15-120 min post-injection OpenField Open Field Test Administration->OpenField 30 min post-injection Rotarod Rotarod Test Administration->Rotarod 30 min post-injection DataCollection Data Collection RightingReflex->DataCollection OpenField->DataCollection Rotarod->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Troubleshooting & Optimization

Improving Propiomazine solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving Propiomazine solubility for in vitro experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a phenothiazine (B1677639) derivative with sedative, antihistaminic, and antiemetic properties.[1] For in vitro studies, its effectiveness relies on its ability to be fully dissolved in cell culture media to ensure accurate and reproducible results. The free base form of this compound has very poor aqueous solubility, which can lead to precipitation and inaccurate concentration-dependent effects in experiments.

Q2: Which form of this compound is most suitable for aqueous solutions?

A2: this compound is available in its base form as well as maleate (B1232345) and hydrochloride salt forms. The salt forms, particularly this compound Hydrochloride, exhibit significantly enhanced solubility in aqueous solutions compared to the base form.[1] this compound Hydrochloride is described as being very soluble in water. For most in vitro applications requiring an aqueous environment, using a salt form is highly recommended.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro use.[2] Ethanol and methanol (B129727) can also be used, particularly for the salt forms.[1] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.

Troubleshooting Guide

Q1: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A1: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several steps to minimize precipitation:

  • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold stock to warm media can sometimes cause the compound to crash out of solution.

  • Step-wise dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilution steps in media. This gradual decrease in solvent polarity can help keep the compound in solution.[3]

  • Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Rapid mixing: When adding the this compound stock to the media, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

Q2: My this compound solution appears cloudy. What should I do?

A2: Cloudiness or turbidity indicates that the this compound has precipitated. Do not use a cloudy solution for your experiments as the actual concentration of the dissolved compound will be unknown. The best course of action is to prepare a fresh solution following the recommended protocols, paying close attention to the solvent, temperature, and dilution technique.

Q3: Can I use sonication to help dissolve this compound?

A3: Yes, sonication can be used to aid in the dissolution of this compound in the initial solvent, such as DMSO.[2] However, if the compound precipitates upon addition to your aqueous culture medium, sonication of the final working solution is generally not recommended as it may not create a stable solution and can damage cellular components in the media.

Data Presentation

Table 1: Solubility of this compound Forms in Various Solvents

Compound FormSolventSolubilityReference
This compound BaseWater0.454 mg/L (very poor)[4]
This compound MaleateWaterEnhanced vs base[1]
This compound MaleateDimethyl Sulfoxide (DMSO)~3 mg/mL[1]
This compound MaleateDimethyl Formamide (DMF)~1 mg/mL[1]
This compound HydrochlorideWaterVery soluble
This compound HydrochlorideEthanolFreely soluble
This compound (unspecified form)Dimethyl Sulfoxide (DMSO)83.33 mg/mL (244.74 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 340.48 g/mol .

    • Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. Remember to keep the final DMSO concentration below 0.5%.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this intermediate solution 1:10 to get the final 10 µM concentration.

    • Add the diluted this compound solution to your cell culture plates.

    • Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

    • Use the prepared working solution immediately.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot dilute Serially Dilute Stock in Medium aliquot->dilute Use single-use aliquot prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Mechanism of Action: Receptor Antagonism cluster_receptors Receptor Targets cluster_pathways Downstream Signaling Pathways (Inhibited) This compound This compound d2 Dopamine D2 Receptor This compound->d2 ht2a Serotonin 5-HT2A Receptor This compound->ht2a h1 Histamine H1 Receptor This compound->h1 m1 Muscarinic M1 Receptor This compound->m1 alpha1 α1-Adrenergic Receptor This compound->alpha1 camp ↓ cAMP d2->camp plc ↓ PLC -> IP3/DAG ht2a->plc h1->plc m1->plc alpha1->plc ca2 ↓ Ca2+ mobilization plc->ca2

Caption: this compound's antagonistic effects on key receptors.

References

Technical Support Center: Propiomazine Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propiomazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced potency. What is the likely cause?

A1: this compound, a phenothiazine (B1677639) derivative, is susceptible to degradation in aqueous solutions, particularly when exposed to air and light.[1] The primary cause of degradation is oxidation, leading to the formation of various degradation products and a subsequent loss of potency.[1] Analysis of aged this compound formulations has confirmed that the major degradates are oxidation products.[1]

Q2: What are the main factors that accelerate this compound degradation in aqueous solutions?

A2: The stability of this compound in aqueous solutions is influenced by several factors:

  • Oxidation: Exposure to atmospheric oxygen is a primary driver of degradation. The phenothiazine nucleus is prone to oxidation.

  • Light: Exposure to light, especially UV radiation, can catalyze the degradation process.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

  • pH: The stability of phenothiazine derivatives can be pH-dependent. While specific data for this compound is limited, related compounds show varying stability at different pH levels.[2]

Q3: What are the expected degradation products of this compound?

A3: Based on studies of this compound and related phenothiazines, the primary degradation products are formed through oxidation of the sulfur and nitrogen atoms in the phenothiazine ring system. The expected major degradation products are this compound Sulfoxide and this compound N-Oxide. Further oxidation can potentially lead to the formation of this compound N,S-Dioxide.

Q4: How can I prevent or minimize the degradation of my this compound solutions?

A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:

  • Use of Antioxidants: The addition of an antioxidant, such as ascorbic acid, has been shown to be effective in minimizing the degradation of this compound.[1]

  • Protection from Light: Store solutions in amber or light-blocking containers to prevent photodegradation.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative degradation.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down the degradation rate.

Q5: Is there a recommended analytical method to assess the stability of this compound and quantify its degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. An HPLC method coupled with mass spectrometry (HPLC/MS) can be particularly useful for the identification and quantification of degradation products.[1] A reverse-phase HPLC method is typically employed for the analysis of this compound and its degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound.Compare the chromatogram with a freshly prepared standard. The new peaks are likely degradation products. Implement stabilization strategies outlined in the FAQs.
Discoloration of the solution (e.g., yellowing) Formation of colored degradation products due to oxidation.This is a visual indicator of degradation. Confirm with analytical methods like HPLC. Protect the solution from light and oxygen.
Inconsistent results in bioassays Loss of active this compound due to degradation.Prepare fresh solutions for each experiment. Use a validated stability-indicating HPLC method to determine the concentration of the active ingredient before use.
Precipitation in the solution Formation of less soluble degradation products or pH shifts.Check the pH of the solution. Filter the solution before use and analyze the filtrate for the concentration of this compound.

Quantitative Data on this compound Degradation

The following table summarizes the available quantitative data on the degradation of this compound (referred to as PPZHCl in the study) in an aqueous formulation.

ConditionDegradation RateAdditional Notes
Storage at 20-25°CApproximately 3% per month[1]
Storage at 55°C for 4 weeks (without antioxidant)Significant loss of PPZHCl[1]
Storage at 55°C for 4 weeks (with ascorbic acid)Minimized degradation of PPZHCl[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol is a representative method based on published analyses of phenothiazine derivatives and can be used as a starting point for developing a validated in-house method.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Photodiode Array (PDA) detector.

  • A mass spectrometer (MS) detector is recommended for peak identification.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.

  • For stability studies, incubate the sample under the desired stress conditions (e.g., elevated temperature, different pH, exposure to light, or addition of an oxidizing agent like hydrogen peroxide).

  • At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

4. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Degradation products will typically appear as new peaks in the chromatogram.

  • Calculate the percentage of degraded this compound by comparing the peak area of the active ingredient at each time point to its initial peak area.

Visualizations

Proposed Degradation Pathway of this compound

G This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (S) N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation (N) Dioxide This compound N,S-Dioxide Sulfoxide->Dioxide Further Oxidation (N) N_Oxide->Dioxide Further Oxidation (S)

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Workflow for this compound Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Aqueous Solution B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Withdraw Aliquots at Time Points B->C D HPLC Analysis C->D E Data Interpretation (Quantify Degradation) D->E

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Variability in Propiomazine Sedation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Propiomazine sedation studies.

Troubleshooting Guide

Encountering variability in sedation studies can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound sedation study is showing high variability between subjects. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in the sedative effects of this compound can stem from a variety of factors, ranging from experimental protocol inconsistencies to intrinsic biological differences in the subjects. Below is a step-by-step guide to help you identify and mitigate these sources of variability.

Step 1: Review and Standardize Your Experimental Protocol

Inconsistent application of experimental procedures is a common source of variability.

  • Dosing and Administration:

    • Verification: Double-check all calculations for dose preparation. Ensure the stock solution is homogenous and has not precipitated.

    • Route of Administration: Intravenous (IV) administration generally leads to a more rapid and consistent onset of action compared to intraperitoneal (IP) or subcutaneous (SC) routes, which can have variable absorption rates. Ensure the chosen route is administered consistently by a trained technician.

    • Volume and Speed of Injection: For IV administration, the rate of injection can influence the initial peak plasma concentration and, consequently, the sedative effect. Standardize the injection speed across all subjects. For other routes, ensure the volume is appropriate for the animal's size to avoid leakage or discomfort.

  • Environmental Factors:

    • Acclimation: Ensure all animals have had an adequate acclimation period to the housing and testing environment.[1][2] Stress from a novel environment can significantly alter baseline activity levels and response to sedatives. A minimum of 3 days is often recommended for rodents.[1][2]

    • Circadian Rhythm: Rodents are nocturnal. The timing of drug administration and testing relative to the light-dark cycle can impact sedative efficacy. Conduct experiments at the same time of day for all cohorts.

    • Stimuli: Minimize noise, light, and movement in the testing room, as these can arouse sedated animals and affect the results.

Step 2: Assess Subject-Specific Factors

Biological differences between individual animals can be a major contributor to variability.

  • Genetics: Different strains of mice and rats can exhibit varied responses to sedative agents due to differences in drug metabolism and receptor sensitivity. Ensure you are using a consistent and well-characterized strain.

  • Age and Weight: Both age and body weight can influence drug distribution, metabolism, and clearance.[1][2] Use animals within a narrow age and weight range.

  • Sex: Hormonal differences between males and females can affect drug metabolism and sensitivity. It is advisable to either use a single sex or to balance and analyze the sexes separately.

  • Health Status: Underlying health conditions, even if subclinical, can alter an animal's response to sedation. Ensure all animals are healthy and free from disease.

Step 3: Consider Pharmacological Factors

The intrinsic properties of this compound and its interactions can lead to variable outcomes.

  • Metabolism: this compound is metabolized by the liver.[3] Individual differences in hepatic enzyme activity (e.g., cytochrome P450 enzymes) can lead to variations in drug clearance and duration of action.

  • Drug Interactions: this compound's sedative effects can be potentiated by other CNS depressants, such as opioids and benzodiazepines.[4] Conversely, stimulants can counteract its effects. Ensure that the subjects have not been exposed to other compounds that could interact with this compound.

  • Receptor Sensitivity: The sedative effects of this compound are primarily mediated through its antagonism of histamine (B1213489) H1 receptors.[3] It also interacts with dopamine, serotonin, muscarinic, and adrenergic receptors.[3][5] Individual variations in the density and sensitivity of these receptors could contribute to differing responses.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start High Variability Observed step1 Step 1: Review Protocol start->step1 sub1_1 Check Dosing & Administration step1->sub1_1 sub1_2 Standardize Environment step1->sub1_2 step2 Step 2: Assess Subject Factors sub2_1 Verify Genetics (Strain) step2->sub2_1 sub2_2 Control for Age, Weight, Sex step2->sub2_2 sub2_3 Confirm Health Status step2->sub2_3 step3 Step 3: Consider Pharmacology sub3_1 Investigate Metabolism step3->sub3_1 sub3_2 Review Potential Drug Interactions step3->sub3_2 sub1_1->step2 sub1_2->step2 sub2_1->step3 sub2_2->step3 sub2_3->step3 solution Implement Changes & Re-evaluate sub3_1->solution sub3_2->solution

Troubleshooting workflow for this compound sedation variability.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound that leads to sedation?

Answer:

This compound is a phenothiazine (B1677639) derivative with a multi-receptor antagonist profile. Its primary sedative effect is attributed to its potent antagonism of the histamine H1 receptor in the central nervous system.[3] Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, this compound induces drowsiness.

In addition to its antihistaminergic activity, this compound also acts as an antagonist at several other receptors, which may contribute to its overall pharmacological profile, including its sedative and other effects:

  • Dopamine Receptors (D1, D2, D4): Antagonism at these receptors is typically associated with antipsychotic effects, but may also contribute to sedation.[3][5]

  • Serotonin Receptors (5-HT2A, 5-HT2C): Blockade of these receptors can also enhance sedation and may modulate sleep architecture.[3][5]

  • Muscarinic Acetylcholine Receptors (M1-M5): Antagonism at these receptors can lead to anticholinergic side effects such as dry mouth and can also contribute to sedation.[3][5]

  • Alpha-1 Adrenergic Receptors: Blockade of these receptors can cause vasodilation and may lead to hypotension and sedation.[3]

This compound Signaling Pathway Diagram

PropiomazineMechanism This compound This compound h1 Histamine H1 Receptor This compound->h1 Antagonist d2 Dopamine D2 Receptor This compound->d2 Antagonist ht2a Serotonin 5-HT2A Receptor This compound->ht2a Antagonist m1 Muscarinic M1 Receptor This compound->m1 Antagonist alpha1 Alpha-1 Adrenergic Receptor This compound->alpha1 Antagonist sedation Sedation h1->sedation Primary Mediator d2->sedation ht2a->sedation m1->sedation alpha1->sedation

Mechanism of action of this compound leading to sedation.
Question: How can I quantitatively assess the sedative effect of this compound in my animal studies?

Answer:

Several behavioral assays can be used to quantify the level of sedation in rodents. The choice of assay will depend on the specific research question and the expected depth of sedation. Here are two commonly used methods:

  • Locomotor Activity Test: This test measures the spontaneous movement of an animal in a novel environment.[6][7][8] A decrease in locomotor activity is indicative of a sedative effect.

  • Righting Reflex Assay: This is a measure of motor coordination and consciousness.[9][10] The loss of the righting reflex (the inability of an animal to right itself when placed on its back) is a key indicator of a deeper level of sedation or hypnosis.

For a more detailed understanding of how to perform these experiments, please refer to the Experimental Protocols section below.

Experimental Workflow for a Sedation Study

SedationStudyWorkflow start Start acclimation Animal Acclimation (e.g., 3-7 days) start->acclimation baseline Baseline Behavioral Testing (e.g., Locomotor Activity) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Drug Administration (Vehicle or this compound) randomization->dosing testing Post-Dose Behavioral Testing (e.g., Locomotor Activity, Righting Reflex) dosing->testing data_collection Data Collection (e.g., distance traveled, latency to right) testing->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

A typical experimental workflow for a this compound sedation study.

Experimental Protocols

Protocol 1: Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Locomotor activity chambers equipped with infrared beams or video tracking software.

  • This compound solution and vehicle control (e.g., saline).

  • Syringes and needles for administration.

  • Animal scale.

  • Timers.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the start of the experiment.[11]

  • Habituation: Place each animal individually into a locomotor activity chamber for a 30-minute habituation period to allow exploration and reduce novelty-induced hyperactivity.

  • Baseline Activity: Following habituation, record the locomotor activity for a 15-30 minute baseline period.

  • Dosing: Remove the animals from the chambers and administer the appropriate dose of this compound or vehicle via the chosen route of administration.

  • Testing: Immediately after injection, place the animals back into the locomotor activity chambers and record activity for a predetermined duration (e.g., 60-120 minutes). Activity is typically recorded in 5-10 minute bins to allow for time-course analysis.

  • Data Analysis: The primary endpoint is the total distance traveled (in cm or m). Other parameters such as rearing frequency and time spent in the center versus the periphery of the arena can also be analyzed. Compare the activity of the this compound-treated groups to the vehicle control group.

Protocol 2: Righting Reflex Assay

Objective: To determine the hypnotic effect of this compound by measuring the loss and duration of the righting reflex.

Materials:

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

  • Animal scale.

  • A quiet, comfortable testing area (e.g., a clean cage with bedding).

  • Timer.

Procedure:

  • Dosing: Administer the appropriate dose of this compound or vehicle to the animal.

  • Observation: Place the animal in the testing area and observe for signs of sedation.

  • Testing the Reflex: At predetermined time points (e.g., every 5 minutes), gently place the animal on its back.

  • Loss of Righting Reflex (LRR): The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time, typically 30-60 seconds.[12] Record the latency to the first loss of righting reflex.

  • Duration of LRR: Continue to test the righting reflex at regular intervals (e.g., every 10 minutes) until the animal successfully rights itself on two consecutive attempts. The duration of LRR is the time from the first loss of the reflex to its return.

  • Data Analysis: Compare the percentage of animals in each group that exhibit LRR and the mean duration of LRR between the this compound-treated groups and the vehicle control group.

Data Presentation

The following tables provide examples of how to structure and present quantitative data from this compound sedation studies. Note: The data presented here is for illustrative purposes and should be replaced with your experimental findings.

Table 1: Dose-Response Effect of this compound on Locomotor Activity

Treatment GroupDose (mg/kg, IP)NTotal Distance Traveled (m) (Mean ± SEM)% Reduction in Activity vs. Vehicle
Vehicle010150.2 ± 12.50%
This compound51095.8 ± 10.136.2%
This compound101042.1 ± 8.771.9%
This compound201015.3 ± 5.289.8%

Table 2: Time Course of Sedative Effect of this compound (10 mg/kg, IP) on Locomotor Activity

Time (minutes)Vehicle (Mean Distance ± SEM)This compound (Mean Distance ± SEM)
0-1045.3 ± 5.115.2 ± 3.8
10-2030.1 ± 4.28.1 ± 2.5
20-3020.5 ± 3.55.3 ± 1.9
30-6035.8 ± 4.810.6 ± 2.1
60-9018.5 ± 2.92.9 ± 1.1

Table 3: Effect of this compound on the Righting Reflex

Treatment GroupDose (mg/kg, IP)N% of Animals with LRROnset of LRR (min) (Mean ± SEM)Duration of LRR (min) (Mean ± SEM)
Vehicle0100%N/AN/A
This compound101030%12.5 ± 2.125.3 ± 5.8
This compound201080%8.2 ± 1.568.7 ± 10.2
This compound4010100%5.1 ± 0.9115.4 ± 15.6

References

Propiomazine formulation with antioxidants for improved stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Propiomazine formulations through the use of antioxidants.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation degrading?

A1: this compound, a phenothiazine (B1677639) derivative, is susceptible to oxidative degradation. The primary degradation pathway involves the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide (B87167) and other degradation products. This process can be accelerated by exposure to light, heat, and the presence of trace metals.

Q2: What are the common degradation products of this compound?

A2: The major degradation products are oxidation products of the active ingredient, this compound hydrochloride (PPZHCl).[1] HPLC-tandem mass spectrometry has revealed the presence of two to five degradates, with the primary ones being oxidation products.[1]

Q3: How can I prevent the degradation of my this compound formulation?

A3: The addition of antioxidants to your formulation can significantly inhibit oxidative degradation. Antioxidants work by scavenging free radicals and preventing the oxidation of the this compound molecule. Ascorbic acid has been shown to be an effective antioxidant for stabilizing this compound formulations.[1] Other antioxidants commonly used in pharmaceutical formulations that could be considered include butylated hydroxytoluene (BHT) and sodium metabisulfite.

Q4: Which antioxidant is best for my this compound formulation?

A4: The choice of antioxidant will depend on your specific formulation (e.g., aqueous or lipid-based) and regulatory requirements. Ascorbic acid is a good starting point for aqueous formulations. For lipid-based formulations, a lipophilic antioxidant like BHT may be more suitable. It is recommended to perform a screening study to evaluate the effectiveness of different antioxidants at various concentrations in your formulation.

Q5: How do I know if the antioxidant is working?

A5: You will need to perform a stability study where you compare the degradation of this compound in your formulation with and without the antioxidant over time and under stressed conditions (e.g., elevated temperature). The concentration of this compound and its degradation products can be monitored using a stability-indicating HPLC method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram 1. Degradation of this compound. 2. Presence of impurities in the drug substance or excipients. 3. Interference from the antioxidant or its degradation products. 4. Contamination of the mobile phase or HPLC system.1. Confirm the identity of the peaks using a mass spectrometer (LC-MS). 2. Analyze the individual components of your formulation to identify the source of the impurity. 3. Run a blank chromatogram with only the antioxidant in the mobile phase to check for interference. 4. Ensure the use of high-purity solvents and flush the HPLC system thoroughly.
Poor peak shape (tailing or fronting) for this compound 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Overloading of the column.1. Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. 2. Use a new column or a column with a different stationary phase. 3. Reduce the concentration of the injected sample.
Loss of this compound concentration even with an antioxidant 1. Insufficient concentration of the antioxidant. 2. Degradation of the antioxidant over time. 3. Incompatibility of the antioxidant with other excipients. 4. Severe stress conditions overwhelming the antioxidant capacity.1. Increase the concentration of the antioxidant in your formulation. 2. Monitor the concentration of the antioxidant during the stability study. 3. Conduct compatibility studies with all formulation components. 4. Re-evaluate the stress conditions to ensure they are appropriate for an accelerated stability study.
Variability in stability data 1. Inconsistent sample preparation. 2. Fluctuations in storage conditions (temperature and humidity). 3. Issues with the HPLC system (e.g., pump, injector).1. Ensure a standardized and reproducible sample preparation protocol. 2. Use a calibrated stability chamber with tight control over temperature and humidity. 3. Perform regular maintenance and calibration of your HPLC system.

Data Presentation

Table 1: Stability of this compound Hydrochloride (PPZHCl) Formulation with and without Ascorbic Acid

This table summarizes the percentage loss of PPZHCl in a formulation stored at 55°C over a four-week period, with and without the addition of the antioxidant ascorbic acid.

Time (weeks)% Loss of PPZHCl without Ascorbic Acid% Loss of PPZHCl with Ascorbic Acid
00%0%
1~5%<1%
2~10%~1%
4~18%~2%

Data adapted from "Stability of the tranquilizer drug propionylpromazine (B1198289) hydrochloride in formulated products."[1]

Experimental Protocols

Protocol 1: Evaluation of Antioxidant Efficacy in a this compound Formulation

This protocol outlines the steps to conduct a forced degradation study to evaluate the effectiveness of an antioxidant in a this compound formulation.

1. Materials and Equipment:

  • This compound hydrochloride (PPZHCl)

  • Selected antioxidant (e.g., Ascorbic Acid, BHT, Sodium Metabisulfite)

  • Formulation excipients

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Reagents for mobile phase preparation (e.g., formic acid, ammonium (B1175870) acetate)

  • HPLC system with UV or PDA detector and a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Stability chambers

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Formulations:

  • Prepare a batch of the this compound formulation without any antioxidant (control).

  • Prepare separate batches of the this compound formulation, each containing a different antioxidant at a predetermined concentration (e.g., 0.1% w/v).

3. Stability Study (Forced Degradation):

  • Aliquot the control and antioxidant-containing formulations into suitable vials.

  • Expose the vials to one or more of the following stress conditions:

    • Thermal Stress: Place vials in a stability chamber at an elevated temperature (e.g., 55°C).

    • Oxidative Stress: Add a small amount of a peroxide solution (e.g., 3% H₂O₂) to the formulations.

    • Photostability: Expose the formulations to light in a photostability chamber.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

4. Sample Preparation for HPLC Analysis:

  • Accurately dilute a known amount of each sample with the mobile phase to a final concentration within the calibration curve range.

  • Filter the diluted samples through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC-MS Analysis:

  • HPLC Conditions (example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or as determined by UV scan)

  • MS Conditions:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the mass-to-charge ratio (m/z) for this compound and its expected degradation products (e.g., this compound sulfoxide).

6. Data Analysis:

  • Create a calibration curve using standard solutions of this compound.

  • Quantify the concentration of this compound in each sample at each time point.

  • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

  • Compare the degradation rate of this compound in the control formulation to the formulations containing antioxidants.

Mandatory Visualization

This compound Oxidation and Antioxidant Protection Mechanism

The following diagram illustrates the proposed mechanism of this compound oxidation and how an antioxidant like ascorbic acid can intervene to prevent degradation. The phenothiazine ring of this compound can undergo a one-electron oxidation to form a radical cation. This radical cation can then react with oxygen to form the sulfoxide degradation product. Ascorbic acid can donate an electron to the this compound radical cation, regenerating the active drug and forming a stable ascorbyl radical, thus inhibiting the degradation pathway.

Propiomazine_Oxidation This compound Oxidation and Antioxidant Protection cluster_antioxidant Antioxidant Protection This compound This compound RadicalCation This compound Radical Cation This compound->RadicalCation -e⁻ (Oxidation) RadicalCation->this compound +e⁻ (Reduction) Sulfoxide This compound Sulfoxide (Degradation Product) RadicalCation->Sulfoxide + O AscorbicAcid Ascorbic Acid (Antioxidant) AscorbylRadical Ascorbyl Radical (Stable) AscorbicAcid->AscorbylRadical -e⁻ ROS Reactive Oxygen Species (ROS) ROS->RadicalCation

Caption: this compound oxidation pathway and its inhibition by an antioxidant.

References

Adjusting Propiomazine dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and dosage adjustment of Propiomazine in different animal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenothiazine (B1677639) derivative with sedative, antihistaminic, and antiemetic properties.[1][2] Its primary sedative effect is attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1][3] Additionally, it acts as an antagonist at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[1][2] This complex pharmacology contributes to its sedative and other secondary effects.[1][3]

Q2: Are there established sedative dosage ranges for this compound in common laboratory rodent strains?

A2: Specific, peer-reviewed dosage ranges for this compound are not widely published for individual rodent strains. However, data from studies in rats show a very broad effective range (0.31-20 mg/kg, intravenous) for physiological effects like prolactin release, which indicates dose-dependent activity.[4][5] For sedation, researchers often need to determine the optimal dose empirically. As a starting point, it is recommended to refer to dosages of structurally related phenothiazines like acepromazine (B1664959) and chlorpromazine (B137089), while acknowledging potential differences in potency and effect.

Q3: How significant are strain and sex differences when dosing phenothiazine sedatives?

A3: Strain and sex can significantly influence the response to phenothiazine sedatives. For example, studies with chlorpromazine have shown genotypic-dependent behavioral and cerebral effects across ICR, BALB/c, C57BL/6, and CDF-I mouse strains.[6] Furthermore, a study using a cocktail containing acepromazine found that male C57BL/6 mice experienced a significantly longer duration of anesthesia compared to females.[7] Therefore, it is crucial to consider these variables and perform pilot studies when using this compound in a new strain or sex.

Q4: What are the potential adverse effects of this compound in animals?

A4: Common side effects include drowsiness and sedation.[2] Rare but serious side effects can include seizures, respiratory difficulty, irregular heartbeat, changes in blood pressure, loss of bladder control, and severe muscle stiffness.[1][2] High doses of related phenothiazines have been shown to be poorly tolerated in mice, leading to mortality due to severe sedative and hypotensive effects.[8]

Q5: How should this compound be prepared for administration?

A5: this compound for injection should be prepared as a sterile, isotonic solution with a pH close to physiological levels (6.8-7.2). If the compound is not from a pharmaceutical-grade source, it should be dissolved in a suitable vehicle, sterile-filtered (e.g., through a 0.2 micron filter), and stored appropriately to prevent degradation.[4] For oral administration, it can be mixed with a palatable vehicle.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Inadequate Sedation - Insufficient Dose: The dose may be too low for the specific animal strain, sex, or age. - Route of Administration: Oral or subcutaneous routes may have slower onset or lower bioavailability compared to intraperitoneal (IP) or intravenous (IV) routes. - Habituation: Animals may become habituated to the drug with repeated dosing.- Conduct a Dose-Response Study: Perform a pilot study with escalating doses to determine the effective range for your specific model and desired level of sedation. - Optimize Administration Route: Consider using the IP or IV route for a more rapid and reliable effect. Ensure proper injection technique. - Time-Course Study: Determine the time to peak effect for your chosen route to ensure behavioral testing is conducted at the optimal time.
Excessive Sedation or Prolonged Recovery - Dose Too High: High sensitivity of the specific animal strain or an overdose. - Metabolism Differences: Strain- or sex-dependent variations in drug metabolism. - Drug Interaction: this compound can potentiate the effects of other CNS depressants like anesthetics or analgesics.- Reduce Dosage: Lower the dose for subsequent experiments. - Re-evaluate Strain/Sex Sensitivity: Be aware that certain strains (e.g., giant-breed dogs and greyhounds with acepromazine) may be more sensitive.[9] - Adjust Anesthetic Protocols: If used as a pre-anesthetic, reduce the dose of the primary anesthetic agent.
Adverse Reactions (e.g., Seizures, Hypotension) - Overdose: The administered dose is in the toxic range. - Rapid IV Injection: Can lead to cardiovascular side effects, including hypotension. - Contraindications: Pre-existing conditions such as liver disease, heart disease, or dehydration can increase risk.- Immediate Veterinary Consultation: Provide supportive care as advised. - Administer IV Injections Slowly: Allow at least 15 minutes for the drug to take full effect after slow IV administration.[10] - Animal Health Screening: Ensure animals are healthy and free of contraindications before administration.

Data on Related Phenothiazine Dosages in Rodents

Disclaimer: The following data is for the related phenothiazines, acepromazine and chlorpromazine. This information is provided as a reference for designing initial dose-finding studies for this compound, but direct dose conversion is not recommended.

CompoundSpeciesStrainDosageRouteObserved Effect/Context
AcepromazineMouseB6129SF2/J5 mg/kgIPPremedication for pupillary light reflex imaging.[11]
AcepromazineMouseC57BL/61 mg/kgIPPart of a Ketamine/Xylazine/Acepromazine anesthetic cocktail.[7]
ChlorpromazineMouseB6129SF2/J10 mg/kgIPPremedication for pupillary light reflex imaging.[11]
ChlorpromazineMousep53 wild-type2.5, 5, 10 mg/kgOralWell-tolerated doses in a 26-week study. Doses of 20-80 mg/kg were poorly tolerated.[8]
ChlorpromazineMouseICR, BALB/c, C57BL/6, CDF-I0.2 mg/kgIPStudy of neurotoxicity and motor activity, highlighting strain-dependent effects.[6]
ChlorpromazineRatSprague-Dawley1, 3, 10 mg/kgIPDaily administration for 21 days to study effects on catalepsy and locomotor activity.[9]

Experimental Protocols

Protocol: Dose-Range Finding Study for Sedation

This protocol outlines a method to determine the optimal sedative dose of this compound in a specific mouse strain.

  • Animal Selection: Use a cohort of age- and sex-matched mice from the desired strain (e.g., 8-10 week old male C57BL/6 mice). A minimum of 5 animals per dose group is recommended.

  • Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. Perform serial dilutions to create the desired dose concentrations for injection. The final injection volume should be consistent across all groups (e.g., 10 mL/kg).

  • Dose Selection: Based on data from related compounds, select a range of doses. A logarithmic dose escalation is efficient (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg). Include a vehicle-only control group.

  • Administration: Administer the selected dose via the intended route (e.g., intraperitoneal injection).

  • Sedation Assessment: At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes post-injection), assess the level of sedation. A simple scoring system can be used:

    • 0: Normal activity, fully alert.

    • 1: Mild sedation, reduced spontaneous activity.

    • 2: Moderate sedation, animal is immobile but rights itself when placed on its back (loss of righting reflex is absent).

    • 3: Deep sedation, loss of the righting reflex (animal does not right itself within 30 seconds).

  • Monitoring: Continuously monitor animals for any adverse effects, including respiratory distress, changes in skin color, or abnormal movements. Record all observations.

  • Data Analysis: Plot the sedation score against the dose at each time point to generate a dose-response curve. Determine the ED50 (the dose that produces the desired effect in 50% of the animals) for the desired level of sedation (e.g., a score of 2). The optimal dose should provide adequate sedation with minimal adverse effects and a reasonable duration.

Visualizations

Propiomazine_Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Physiological Effects This compound This compound H1 Histamine H1 This compound->H1 Antagonist D2 Dopamine D2 This compound->D2 Antagonist S_HT2A Serotonin 5-HT2A This compound->S_HT2A Antagonist M1_5 Muscarinic M1-5 This compound->M1_5 Antagonist A1 Alpha-1 Adrenergic This compound->A1 Antagonist Sedation Sedation / Hypnosis H1->Sedation Antiemetic Antiemetic Effect D2->Antiemetic Antipsychotic Antipsychotic Effect D2->Antipsychotic S_HT2A->Antipsychotic SideEffects Side Effects (Hypotension, etc.) A1->SideEffects Dose_Finding_Workflow start Start: Define Sedation Goal lit_review Literature Review (Related Compounds) start->lit_review select_doses Select Dose Range (e.g., 1, 3, 10, 30 mg/kg) + Vehicle Control lit_review->select_doses pilot_study Administer Doses to Small Animal Cohorts (n=5/group) select_doses->pilot_study assess Assess Sedation Score & Monitor for Adverse Effects (15, 30, 60, 120 min) pilot_study->assess decision Optimal Dose Achieved? assess->decision refine Refine Dose Range (Increase or Decrease) decision->refine No   proceed Proceed with Optimal Dose for Main Experiment decision->proceed  Yes refine->select_doses Troubleshooting_Tree start Problem Observed q_level What is the level of sedation? start->q_level insufficient Insufficient Sedation q_level->insufficient Too Low excessive Excessive Sedation / Prolonged Recovery q_level->excessive Too High adverse Adverse Effects (Seizures, Distress) q_level->adverse Severe Reaction sol_insufficient Action: 1. Increase Dose 2. Check Route of Admin 3. Conduct Dose-Response Study insufficient->sol_insufficient sol_excessive Action: 1. Decrease Dose 2. Review Strain/Sex Sensitivity 3. Reduce Other CNS Depressants excessive->sol_excessive sol_adverse Action: 1. STOP Experiment 2. Provide Supportive Care 3. Consult Veterinarian 4. Drastically Reduce Dose adverse->sol_adverse

References

Preventing Propiomazine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Propiomazine in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound from stock or working solutions can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and prevent this common issue.

Issue: Precipitate observed in this compound stock solution upon preparation or after storage.

This can be caused by several factors, including exceeding the solubility limit, temperature fluctuations, or solvent choice. Follow these steps to address the issue:

  • Verify Concentration and Solvent Compatibility: Ensure the intended concentration of your this compound solution does not exceed its solubility in the chosen solvent. Refer to the solubility data table below.

  • Gentle Warming and Sonication: If a precipitate is observed, gently warm the solution in a water bath (e.g., to 37°C) and use a sonicator or vortex to aid in redissolving the compound. Visually confirm that all particulate matter has dissolved.

  • Optimize Storage Conditions: Store stock solutions at -80°C for long-term stability (up to 6 months). For shorter periods (up to 1 month), -20°C is acceptable.[1] To avoid issues related to repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.

  • pH Adjustment (for aqueous solutions): The solubility of this compound salts is pH-dependent. For aqueous dilutions, ensure the pH of the buffer is within a range that maintains the solubility of the specific salt being used. For this compound maleate (B1232345), a pH of 4.0-4.5 is optimal to prevent isomerization.[2]

Issue: Precipitation occurs when diluting a this compound stock solution into an aqueous buffer.

This is a common occurrence when a compound dissolved in an organic solvent is introduced into an aqueous environment where its solubility is lower.

  • Slow, Controlled Dilution: Add the this compound stock solution dropwise into the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Use of Co-solvents: For in vivo or cell-based assays, consider the use of co-solvents to improve solubility in the final working solution. Common co-solvents include PEG300 and Tween 80.[3]

  • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for many organic compounds.[1] For this compound maleate, alcoholic solvents like methanol (B129727) and ethanol (B145695) are also effective.[4][5] The choice of solvent will depend on the specific experimental requirements and the form of this compound being used (base or salt).

Q2: What is the difference in solubility between this compound base and its salts?

A2: this compound base has very poor aqueous solubility.[4] The maleate and hydrochloride salt forms offer significantly enhanced solubility in aqueous solutions, which is crucial for many pharmaceutical and research applications.[4][6]

Q3: How should I store my this compound stock solutions to prevent precipitation and degradation?

A3: For long-term storage, it is recommended to store stock solutions in single-use aliquots at -80°C.[1] This minimizes the risk of precipitation due to freeze-thaw cycles and reduces the chance of degradation. For short-term storage, -20°C is also acceptable.[1]

Q4: Can I warm my this compound solution to redissolve a precipitate?

A4: Yes, gentle warming (e.g., to 37°C) can be an effective method to redissolve precipitated this compound.[7] Combine warming with vortexing or sonication for best results. Avoid excessive heat, as it may lead to degradation.

Q5: Why did my this compound solution, which was clear at room temperature, form a precipitate in the refrigerator?

A5: Solubility is often temperature-dependent. A decrease in temperature, such as moving a solution from room temperature to 4°C, can reduce the solubility of a compound, leading to precipitation. If short-term storage at 4°C is necessary, ensure the concentration is well below the solubility limit at that temperature.

Data Presentation

Table 1: Solubility of this compound and its Salts in Various Solvents

Compound FormSolventSolubilityNotes
This compound Base Water0.454 mg/L[4][8]Very poorly soluble.
This compound Maleate WaterSoluble[2]Enhanced solubility compared to the base.
Dimethyl Sulfoxide (DMSO)~3 mg/mL[4]
Dimethyl Formamide (DMF)~1 mg/mL[4]
EthanolSoluble[4]
This compound Hydrochloride WaterVery soluble[6]
AlcoholFreely soluble[6]
BenzeneInsoluble[6]
This compound (form not specified) DMSO83.33 mg/mL (244.74 mM)[1]Ultrasonic treatment may be needed.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution in a 37°C water bath until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile vials. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term stability.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_troubleshooting Precipitation Check cluster_solution Resolution cluster_negative weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve mix Vortex / Sonicate / Gently Warm dissolve->mix precipitate_check Precipitate Observed? mix->precipitate_check redissolve Warm, Sonicate, or Add More Solvent precipitate_check->redissolve Yes aliquot Aliquot into Single-Use Vials precipitate_check->aliquot No redissolve->mix store Store at -80°C aliquot->store proceed Proceed to Experiment store->proceed

Caption: Experimental workflow for preparing and troubleshooting this compound stock solutions.

signaling_pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_cellular Cellular Response This compound This compound d2_receptor Dopamine D2 Receptor This compound->d2_receptor Antagonist h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonist ht2a_receptor 5-HT2A Receptor This compound->ht2a_receptor Antagonist g_protein G-Protein Activation (Blocked) d2_receptor->g_protein h1_receptor->g_protein ht2a_receptor->g_protein plc Phospholipase C (PLC) Activity (Inhibited) g_protein->plc ip3_dag IP3 & DAG Production (Reduced) plc->ip3_dag ca_release Intracellular Ca2+ Release (Decreased) ip3_dag->ca_release pkc_activation PKC Activation (Reduced) ip3_dag->pkc_activation cellular_response Altered Neuronal Excitability (Sedation, Antipsychotic Effects) ca_release->cellular_response pkc_activation->cellular_response

Caption: Simplified signaling pathway showing this compound's antagonistic effects.

References

Technical Support Center: Propiomazine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Propiomazine in fluorescence-based assays.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Fluorescence Signal (Apparent Activation)

  • Question: We are observing a significant increase in our fluorescence signal in the presence of this compound, suggesting activation or inhibition depending on the assay format. However, we suspect this might be an artifact. What could be the cause and how can we troubleshoot it?

  • Answer: This issue is likely due to the intrinsic fluorescence (autofluorescence) of this compound itself. Many organic molecules, including phenothiazine (B1677639) derivatives, can absorb light at one wavelength and emit it at a longer wavelength, thus contributing to the overall signal in your assay.

    Troubleshooting Steps:

    • Confirm Autofluorescence:

      • Run a control experiment with this compound in the assay buffer without your fluorescent probe or other assay components.

      • Excite the sample across a range of wavelengths (e.g., 240-400 nm) and measure the emission spectrum. Based on its UV absorbance, this compound is likely to be excited in the UV to near-UV range.

      • If you observe an emission peak, this confirms that this compound is autofluorescent under your experimental conditions.

    • Spectral Characterization:

      • Determine the excitation and emission maxima of this compound's autofluorescence. This will help you assess the degree of spectral overlap with your assay's fluorophore.

    • Mitigation Strategies:

      • Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths further away from those of this compound. Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.[1]

      • Background Subtraction: If switching fluorophores is not feasible, you can subtract the fluorescence signal of a "this compound only" control from your experimental wells. This requires careful concentration matching.

      • Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, consider using a lanthanide-based assay (e.g., HTRF, LANCE). These assays have a time delay between excitation and detection, which allows the short-lived autofluorescence of compounds like this compound to decay before the specific signal is measured.[2][3][4]

Issue 2: Lower-Than-Expected Fluorescence Signal (Apparent Inhibition)

  • Question: Our fluorescence signal is significantly lower in the presence of this compound, indicating potent inhibition. How can we determine if this is a true biological effect or an assay artifact?

  • Answer: A decrease in fluorescence signal in the presence of a test compound can be due to fluorescence quenching. This compound, as a phenothiazine derivative, may act as a quencher, reducing the fluorescence intensity of your reporter fluorophore.

    Troubleshooting Steps:

    • Confirm Quenching:

      • Prepare a solution of your fluorescent probe at a known concentration.

      • Measure the fluorescence intensity.

      • Add this compound at the same concentration used in your experiment and measure the intensity again. A significant decrease in fluorescence confirms quenching.

    • Assay Re-design:

      • Increase Fluorophore Concentration: In some instances, increasing the concentration of the fluorescent reporter can overcome the quenching effect. However, this may also lead to higher background signals and increased costs.

      • Change the Fluorophore: Select a different fluorophore that may be less susceptible to quenching by phenothiazine compounds.

      • Alternative Assay Principle: Consider an alternative assay format that is not based on fluorescence, such as an absorbance-based or luminescence-based assay. For some applications, separation-based methods like High-Performance Liquid Chromatography (HPLC) could be employed.

Frequently Asked Questions (FAQs)

  • Q1: What are the known spectral properties of this compound?

  • Q2: Are phenothiazine derivatives known to interfere with fluorescence assays?

    • A2: Yes, the phenothiazine chemical scaffold is known to possess fluorescent properties and can also act as a fluorescence quencher. For example, the related compound chlorpromazine (B137089) is known to quench the fluorescence of other molecules.[5][6] The specific nature of the interference (autofluorescence or quenching) can depend on the assay conditions and the fluorophores being used.

  • Q3: What are the primary mechanisms of this compound interference?

    • A3: The two primary mechanisms of interference are:

      • Autofluorescence: this compound itself may fluoresce when excited at wavelengths that overlap with your assay's fluorophore.

      • Fluorescence Quenching: this compound may decrease the fluorescence of your reporter molecule through processes like Förster Resonance Energy Transfer (FRET) to a non-fluorescent state or collisional quenching.

  • Q4: How can we determine if this compound is interfering with our specific assay (e.g., ELISA, HTRF, FRET)?

    • A4: The best approach is to run a series of control experiments:

      • Compound-only control: Run the assay with this compound but without the biological target (e.g., enzyme, receptor). This will reveal any direct effects on the assay components.

      • No-probe control: If you suspect autofluorescence, run the experiment with this compound and your biological target but without the fluorescent probe.

      • Orthogonal Assay: If possible, confirm your findings using an alternative assay with a different detection method (e.g., absorbance, luminescence, or a biophysical method).

Data Presentation

Table 1: UV Absorbance Maxima of this compound

ConditionWavelength (nm)
Acidic244
Basic241, 282
Water (HCl salt)241

Data sourced from PubChem CID 4940.[7]

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence

  • Objective: To determine the excitation and emission spectra of this compound in the assay buffer.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • Fluorescence microplate reader or spectrofluorometer

    • Appropriate microplates (e.g., black, clear bottom for bottom-reading instruments)

  • Method:

    • Prepare a series of dilutions of this compound in the assay buffer, including a buffer-only blank.

    • Excitation Spectrum:

      • Set the emission wavelength to a value slightly longer than the expected excitation (e.g., 450 nm).

      • Scan the excitation wavelengths from 240 nm to 420 nm.

      • Identify the wavelength with the maximum fluorescence intensity. This is the excitation maximum.

    • Emission Spectrum:

      • Set the excitation wavelength to the determined excitation maximum.

      • Scan the emission wavelengths from the excitation maximum + 20 nm to 700 nm.

      • Identify the wavelength with the maximum fluorescence intensity. This is the emission maximum.

    • Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission scans.

Protocol 2: Assessment of this compound-Induced Fluorescence Quenching

  • Objective: To determine if this compound quenches the fluorescence of the assay's reporter fluorophore.

  • Materials:

    • This compound stock solution

    • Fluorescent probe/reporter stock solution

    • Assay buffer

    • Fluorescence microplate reader or spectrofluorometer

  • Method:

    • Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in the main experiment.

    • Measure the fluorescence intensity of the probe solution using the appropriate excitation and emission wavelengths for your assay.

    • Add this compound to the probe solution to the final concentration used in the main experiment.

    • Incubate for a short period (e.g., 15 minutes) to allow for any interactions.

    • Measure the fluorescence intensity of the mixture.

    • Data Analysis: Compare the fluorescence intensity of the probe with and without this compound. A significant decrease in intensity indicates quenching.

Visualizations

experimental_workflow cluster_issue_identification Issue Identification cluster_autofluorescence_troubleshooting Autofluorescence Troubleshooting cluster_quenching_troubleshooting Quenching Troubleshooting cluster_mitigation_strategies Mitigation Strategies start Unexpected Assay Result (High or Low Signal) is_autofluorescence Is the signal higher than expected? start->is_autofluorescence is_quenching Is the signal lower than expected? start->is_quenching autofluorescence_control Run this compound-only control is_autofluorescence->autofluorescence_control Yes quenching_control Run probe + this compound control is_quenching->quenching_control Yes spectral_scan Perform excitation/ emission scan autofluorescence_control->spectral_scan overlap Spectral overlap with assay fluorophore? spectral_scan->overlap mitigation_auto Mitigation Strategies overlap->mitigation_auto Yes change_fluorophore Use red-shifted fluorophore mitigation_auto->change_fluorophore background_subtract Background subtraction mitigation_auto->background_subtract trf Use Time-Resolved Fluorescence mitigation_auto->trf signal_decrease Significant signal decrease? quenching_control->signal_decrease mitigation_quench Mitigation Strategies signal_decrease->mitigation_quench Yes mitigation_quench->change_fluorophore change_assay Use alternative assay principle mitigation_quench->change_assay

Caption: Troubleshooting workflow for this compound interference.

signaling_pathway_example cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_assay Fluorescence Assay Readout receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor assay Fluorescent Probe kinase_cascade->assay Modulates gene_expression Gene Expression transcription_factor->gene_expression This compound This compound This compound->receptor Antagonist This compound->assay Interference (Autofluorescence/ Quenching)

Caption: this compound's dual role in signaling and assay interference.

References

Technical Support Center: Optimization of Propiomazine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Propiomazine extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting this compound from biological samples?

A1: The primary challenges include low recovery rates, significant matrix effects, and degradation of the analyte during sample storage and preparation. This compound, like other phenothiazines, can be susceptible to oxidation.[1][2] Co-extraction of endogenous matrix components such as phospholipids (B1166683) and proteins can interfere with quantification, leading to ion suppression or enhancement in LC-MS/MS analysis.[3][4]

Q2: Which extraction technique is most suitable for this compound in plasma/serum?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective. SPE, particularly with mixed-mode cartridges (combining reversed-phase and ion-exchange), often provides cleaner extracts and higher recovery compared to LLE.[5] A study on various phenothiazines demonstrated good recoveries (91-95%) from plasma using a C18 monolithic silica (B1680970) SPE tip.[6]

Q3: How can I improve the recovery of this compound during Solid-Phase Extraction (SPE)?

A3: To improve recovery, ensure proper conditioning and equilibration of the SPE cartridge.[7][8] Optimize the pH of the sample and wash solutions; for a basic compound like this compound, a slightly basic pH (around 7.0-7.5) for loading can improve retention on a C18 sorbent.[9] Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Finally, ensure the elution solvent is strong enough for complete elution; methanol (B129727) is often effective for phenothiazines.[9]

Q4: What is the best approach for extracting this compound from urine?

A4: Liquid-Liquid Extraction (LLE) is a common and effective method for urine samples. Key to a successful LLE is the optimization of pH and the choice of an appropriate organic solvent. Adjusting the urine sample to a basic pH (e.g., pH 8.5-9.5) will neutralize the this compound molecule, increasing its solubility in an organic solvent.[10] A mixture of n-hexane and dichloromethane (B109758) has been used successfully for other basic drugs.[10]

Q5: Are there specific recommendations for extracting this compound from hair samples?

A5: Hair analysis for this compound typically involves decontamination, pulverization, and extraction. Enzymatic hydrolysis with pronase or a simple overnight incubation in an organic solvent like methanol, sometimes acidified or basified, can be used to release the drug from the hair matrix.[11][12][13] A subsequent clean-up step using SPE or LLE is often necessary before instrumental analysis.[14]

Q6: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A6: To minimize matrix effects, a robust sample cleanup is crucial. Techniques like SPE, especially with mixed-mode sorbents, are generally more effective at removing interfering compounds than protein precipitation or LLE.[5] Using a stable isotope-labeled internal standard for this compound can help to compensate for any remaining matrix effects.[4] Additionally, optimizing the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components can significantly reduce ion suppression or enhancement.[3]

Q7: What are the recommended storage conditions for biological samples containing this compound?

A7: For long-term stability, it is recommended to store biological samples at -20°C or -80°C.[15][16][17] this compound and related compounds have shown stability in plasma and urine for extended periods when frozen.[5] However, repeated freeze-thaw cycles should be avoided as they can lead to degradation.[18] Given the potential for oxidation, the addition of an antioxidant like ascorbic acid could be considered for long-term storage, as it has been shown to stabilize a similar compound, propionylpromazine (B1198289) hydrochloride.[1][2]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Step
Analyte found in flow-through/load fraction Sample solvent is too strong, causing premature elution.Dilute the sample with a weaker solvent before loading.
Incorrect pH of the sample.Adjust the sample pH to ensure the analyte is retained on the sorbent (for this compound, a slightly basic pH is often optimal for reversed-phase SPE).[9]
Sorbent bed is not properly conditioned or has dried out.Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) and equilibrated with a buffer at the correct pH before loading the sample. Do not let the sorbent dry out before loading.[7][8]
Analyte found in wash fraction Wash solvent is too strong.Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution.
Incorrect pH of the wash solution.Ensure the pH of the wash solution is optimized to retain the analyte while removing interferences.
No analyte detected in any fraction (flow-through, wash, or elution) Analyte is irreversibly bound to the sorbent.Use a stronger elution solvent. For this compound, methanol is often effective.[9] Consider adding a small amount of acid or base to the elution solvent to disrupt interactions.
Analyte has degraded on the column.Investigate the stability of this compound under the extraction conditions. Consider adding an antioxidant to the sample.
High Variability in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Troubleshooting Step
Inconsistent recovery between samples Inconsistent pH adjustment.Use a calibrated pH meter and ensure thorough mixing after adding buffer or acid/base to each sample.
Emulsion formation.Centrifuge the samples at a higher speed or for a longer duration. The addition of salt to the aqueous phase before extraction can also help break emulsions.
Inconsistent vortexing/shaking.Use a mechanical vortexer or shaker with a consistent speed and time for all samples to ensure uniform extraction.
Low recovery in all samples Suboptimal pH for extraction.Optimize the pH of the aqueous phase to ensure this compound is in its neutral form (basic pH).
Inappropriate organic solvent.Test different organic solvents or mixtures to find the one with the best partitioning coefficient for this compound.
Insufficient volume of organic solvent.Increase the volume of the organic solvent to ensure complete extraction.

Quantitative Data Summary

Table 1: this compound Extraction from Plasma

ParameterSolid-Phase Extraction (SPE)Direct Injection
Recovery 91-95% (for related phenothiazines)[6]80.9 ± 2.4%[9]
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) 0.25 - 2.0 ng/0.1 mL (for related phenothiazines)[6]2.0 ng/mL[9]
Precision (Intra-day) < 11% (for related phenothiazines)[6]2.8% (at 9.0 ng/mL)[9]
Precision (Inter-day) < 11% (for related phenothiazines)[6]10.9% (at 5.6 ng/mL)[9]

Table 2: Phenothiazine (B1677639) Extraction from Urine (as a proxy for this compound)

ParameterDisk Solid-Phase Extraction (SPE)Solid-Phase Microextraction (SPME)
Recovery 65.1 - 92.1%[5]2.6 - 39.8%
Limit of Detection (LOD) 0.017 - 0.30 µg/mL[5]4 - 22 pg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Precision (Intra-day) < 9.0%[5]< 15.1%
Precision (Inter-day) < 14.9%[5]< 15.1%

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of Phenothiazines from Plasma (Adapted for this compound)

This protocol is adapted from a method for the extraction of several phenothiazine derivatives from plasma.[6]

  • Sample Pre-treatment: To 0.1 mL of plasma, add an appropriate internal standard.

  • Cartridge Conditioning: Use a C18 monolithic silica SPE tip. Condition the cartridge by passing 0.7 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 0.7 mL of purified water through it.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 0.7 mL of purified water to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 0.7 mL of methanol.

  • Analysis: The eluate can be directly injected into a GC-MS or LC-MS/MS system for analysis.

Detailed Methodology for Liquid-Liquid Extraction (LLE) of Basic Drugs from Urine (Adapted for this compound)

This protocol is based on a method for the extraction of clotiapine, a basic drug, from urine.[10]

  • Sample Preparation: To 1 mL of urine in a glass tube, add an appropriate internal standard.

  • pH Adjustment: Add a suitable buffer to adjust the pH of the urine sample to approximately 8.5.

  • Extraction: Add 5 mL of an extraction solvent mixture (e.g., n-hexane/dichloromethane, 85:15 v/v).

  • Mixing: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for GC-MS or LC-MS/MS analysis.

Visualizations

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (add Internal Standard) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol) equilibration SPE Cartridge Equilibration (Water) conditioning->equilibration equilibration->loading washing Washing (e.g., Water or weak buffer) loading->washing loading->waste1 Flow-through elution Elution (e.g., Methanol) washing->elution washing->waste2 Wash effluent analysis Analysis (LC-MS/MS or GC-MS) elution->analysis end End: Quantitative Result analysis->end

Caption: Solid-Phase Extraction (SPE) workflow for this compound from plasma.

LLE_Troubleshooting issue Low Recovery in LLE Investigate Cause suboptimal_ph Suboptimal pH Adjust pH of aqueous phase to basic (e.g., pH 9.5) issue:f1->suboptimal_ph  Is pH optimized? wrong_solvent Inappropriate Solvent Test different organic solvents (e.g., MTBE, Ethyl Acetate) issue:f1->wrong_solvent  Is solvent appropriate? emulsion Emulsion Formation Centrifuge at higher speed or add salt to aqueous phase issue:f1->emulsion  Is emulsion forming?

Caption: Troubleshooting logic for low recovery in Liquid-Liquid Extraction (LLE).

References

Validation & Comparative

A Comparative Analysis of Propiomazine and Promethazine Sedative Potency in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine and promethazine (B1679618) are both first-generation antihistamines belonging to the phenothiazine (B1677639) class of drugs. Their primary therapeutic applications often leverage their sedative side effects. Promethazine is widely used for the management of allergic conditions, motion sickness, nausea, and as a sedative.[1][2] this compound is also utilized for its sedative and hypnotic effects, particularly in the context of insomnia and pre-surgical anxiety.[3] Both drugs exert their sedative effects primarily through the antagonism of histamine (B1213489) H1 receptors in the central nervous system.[4][5]

Mechanism of Action

The sedative and other pharmacological effects of this compound and promethazine stem from their interaction with a variety of neurotransmitter receptors.

This compound acts as an antagonist at the following receptors:

  • Histamine H1 receptors: This is the primary mechanism for its sedative effects.[4]

  • Dopamine D1, D2, and D4 receptors [4]

  • Serotonin 5-HT2A and 5-HT2C receptors [4]

  • Muscarinic M1-M5 receptors [4]

  • Alpha-1 adrenergic receptors [4]

Promethazine also has a broad receptor binding profile:

  • Histamine H1 receptors: The main driver of its sedative properties.[1][6]

  • Dopamine receptors (mesolimbic) [1][6]

  • Alpha-adrenergic receptors [1][6]

  • Muscarinic receptors [5]

  • Recent studies suggest it may also act as a non-competitive NMDA receptor antagonist, which could contribute to its sedative and analgesic effects.[7]

The following diagram illustrates the primary signaling pathways associated with the sedative action of these compounds.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Neuron Histaminergic Neuron Histamine Histamine Histamine_Neuron->Histamine Release H1_Receptor H1 Receptor Sedation Sedation/ Hypnosis H1_Receptor->Sedation Inhibition of waking signal Histamine->H1_Receptor Binds to Propiomazine_Promethazine This compound & Promethazine Propiomazine_Promethazine->H1_Receptor Antagonizes

Fig. 1: Simplified signaling pathway of sedative action.

Comparative Sedative Potency in Rats

A direct, head-to-head comparison of the sedative potency of this compound and promethazine in rats is not available in the current scientific literature. However, we can infer potential sedative effects from individual studies on each compound.

This compound: While specific studies detailing the sedative dose-response of this compound on locomotor activity or sleep parameters in rats are scarce, its sedative properties are well-established in clinical use.[3] One study in rats showed that intravenous injections of this compound at doses ranging from 0.31 to 20 mg/kg led to significant increases in plasma prolactin, an effect attributed to its antidopaminergic action.[8] Although not a direct measure of sedation, effects on the dopaminergic system can influence motor activity.

Promethazine: Studies on promethazine in rats have provided some dose-related behavioral data. For instance, low doses of promethazine (1.25-5 mg/kg, subcutaneously) were found to facilitate nociception, while higher doses (20-40 mg/kg, subcutaneously) induced an antinociceptive effect, which may be associated with its sedative properties at higher concentrations.[9] In a study on nerve agent poisoning, a dose of 40 mg/kg of promethazine (intraperitoneally) was effective in reducing convulsions and mortality in rats, indicating a significant central nervous system effect.

Data Summary (from individual rat studies):

DrugDosageRoute of AdministrationObserved Effects in RatsCitation
This compound 0.31 - 20 mg/kgIntravenousIncreased plasma prolactin (indirect CNS effect)[8]
Promethazine 1.25 - 5 mg/kgSubcutaneousFacilitated nociception[9]
Promethazine 20 - 40 mg/kgSubcutaneousAntinociceptive effect[9]
Promethazine 40 mg/kgIntraperitonealReduced convulsions and mortality

Note: The lack of standardized experimental designs and outcome measures across these studies makes a direct comparison of sedative potency challenging.

Experimental Protocols for Assessing Sedation in Rats

A generalized workflow for evaluating the sedative effects of compounds like this compound and promethazine in rats typically involves the following steps:

Experimental Workflow:

cluster_testing Behavioral Assessment Methods Animal_Acclimation Animal Acclimation (e.g., 7 days) Randomization Randomization of Rats into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Drug Preparation (Vehicle Control, this compound, Promethazine) Drug_Administration Drug Administration (e.g., i.p., s.c., p.o.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Open_Field Open-Field Test (Locomotor Activity) Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results Elevated_Plus_Maze Elevated Plus Maze (Anxiolytic Effects) Loss_of_Righting_Reflex Loss of Righting Reflex (Hypnotic Effect)

Fig. 2: General workflow for sedative assessment in rats.

Key Methodologies:

  • Open-Field Test: This is a common method to assess spontaneous locomotor activity and exploratory behavior. A reduction in distance traveled, rearing frequency, and time spent in the center of the arena can indicate sedation.

  • Loss of Righting Reflex: This is a measure of hypnotic effect. The time taken for an animal to regain its upright posture after being placed on its back is recorded. An increased duration of the loss of righting reflex suggests a stronger sedative-hypnotic effect.

  • Sleep Latency and Duration: Using electroencephalography (EEG) and electromyography (EMG) recordings, researchers can precisely measure the time to sleep onset (latency) and the total duration of sleep, providing a detailed analysis of the sedative's impact on sleep architecture.

Conclusion

References

A Comparative Analysis of the Receptor Binding Profiles of Propiomazine and Clozapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of two atypical antipsychotic agents, Propiomazine and Clozapine. While both compounds exhibit a broad spectrum of activity across multiple neurotransmitter receptor systems, this document aims to objectively present the available experimental data to facilitate a comparative understanding of their pharmacological characteristics. The information herein is intended to support research and drug development efforts in the field of neuropsychopharmacology.

Introduction

This compound is a phenothiazine (B1677639) derivative, while Clozapine is a tricyclic dibenzodiazepine.[1][2] Despite their structural differences, both are classified as atypical antipsychotics and share a complex pharmacology, acting as antagonists at a variety of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors.[1][3][4][5] Their clinical effects are believed to be mediated by this multi-receptor binding profile. This guide summarizes the quantitative binding affinities and provides context through experimental methodologies and visual diagrams of relevant pathways.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and Clozapine for a range of human neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. It is important to note that while extensive quantitative data is available for Clozapine, publicly accessible, comprehensive quantitative binding data for this compound is limited. Therefore, this compound's interactions are described qualitatively based on available literature.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)Clozapine Ki (nM)
Dopamine D1Antagonist[1][3][4]170[6]
D2Antagonist[1][3][4]230[6]
D3Antagonist[1][3][4]170[6]
D4Antagonist[1][3][4]21[6]
D5Not specified330[6]
Serotonin 5-HT2AAntagonist[1][3][4]13[7]
5-HT2CAntagonist[1][3][4]13[7]
5-HT3Not specified130[7]
5-HT6Not specified6.8[7]
5-HT7Not specified25[7]
Adrenergic α1Antagonist[1][3]1.6[7]
α2Not specified51[7]
Muscarinic M1Antagonist (M1-M5)[1][3][4]9.5[7]
M2Antagonist (M1-M5)[1][3][4]48[7]
M3Antagonist (M1-M5)[1][3][4]33[7]
M4Antagonist (M1-M5)[1][3][4]16[7]
M5Antagonist (M1-M5)[1][3][4]56[7]
Histamine H1Antagonist[1][3][4]1.1[7]

Experimental Protocols

The receptor binding data presented in this guide are typically generated using radioligand competition binding assays . This technique is a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor.

Principle of the Assay

A radioligand competition binding assay measures the ability of an unlabeled test compound (e.g., this compound or Clozapine) to compete with a radioactively labeled ligand (a molecule with known high affinity for the receptor) for binding to a target receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki), which reflects its binding affinity.

Generalized Protocol
  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains a fixed concentration of the radioligand and a specific concentration of the unlabeled test compound (competitor). A range of competitor concentrations is used to generate a competition curve.

    • A constant amount of the prepared cell membranes is added to each well to initiate the binding reaction.

    • The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

    • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of GPCR Antagonism

The following diagram illustrates the general mechanism of action for GPCR antagonists like this compound and Clozapine. By binding to the receptor, they block the binding of the endogenous neurotransmitter, thereby inhibiting the downstream signaling cascade.

GPCR_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter Receptor GPCR Neurotransmitter->Receptor Binds & Activates Antagonist This compound / Clozapine Antagonist->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Leads to

General mechanism of GPCR antagonism.
Experimental Workflow for Radioligand Competition Binding Assay

This diagram outlines the key steps involved in a typical radioligand competition binding assay used to determine the Ki values of this compound and Clozapine.

Radioligand_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Membrane Preparation (from cells/tissues) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Compound_Prep Test Compound Dilution (this compound / Clozapine) Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis

Workflow of a radioligand competition binding assay.

References

A Comparative Guide to the Anxiolytic Efficacy of Propiomazine and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of propiomazine and diazepam for the treatment of anxiety. While direct head-to-head clinical trials comprehensively evaluating the anxiolytic efficacy of this compound against diazepam are notably scarce in published literature, this document synthesizes the available evidence on their mechanisms of action, clinical applications, and existing comparative data to offer a scientific overview for research and drug development professionals.

Executive Summary

This compound, a phenothiazine (B1677639) derivative, and diazepam, a benzodiazepine (B76468), both exhibit central nervous system depressant effects that contribute to their anxiolytic and sedative properties. However, they achieve these effects through distinct pharmacological pathways. Diazepam is a well-established anxiolytic that enhances GABAergic inhibition, a primary inhibitory neurotransmission system in the brain.[1][2][3][4] In contrast, this compound's anxiolytic and sedative effects are largely attributed to its potent antihistaminic activity, although it also interacts with a range of other neurotransmitter systems.[5][6][7]

The available clinical data for diazepam in treating anxiety disorders, such as Generalized Anxiety Disorder (GAD), is extensive, with numerous studies demonstrating its efficacy over placebo.[1][2][3] Evidence for this compound's anxiolytic efficacy is less robust and primarily supports its use in specific contexts like preoperative anxiety and as a sedative-hypnotic.[5][7][8] A single located study directly comparing the two focused on their hypnotic effects in an elderly population, providing limited but valuable insight into their relative properties.[9]

Mechanism of Action

The differing mechanisms of action of this compound and diazepam are fundamental to understanding their therapeutic profiles and potential side effects.

This compound is a phenothiazine with a broad receptor-binding profile. It acts as an antagonist at multiple receptor sites, including:

  • Histamine H1 receptors (primary source of its sedative and anxiolytic effects)[5][6]

  • Dopamine D1, D2, and D4 receptors (weaker blockade compared to typical antipsychotics)[5][7]

  • Serotonin 5-HT2A and 5-HT2C receptors[5][7]

  • Muscarinic acetylcholine (B1216132) receptors[5][7]

  • Alpha-1 adrenergic receptors[5][7]

Diazepam , a classic benzodiazepine, exerts its effects by positively modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Specifically, it binds to the benzodiazepine site on the GABA-A receptor, which increases the affinity of the receptor for its endogenous ligand, GABA.[1][4] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a potentiation of GABA's inhibitory effects throughout the central nervous system.[3]

cluster_0 This compound's Multi-Receptor Antagonism cluster_1 Diazepam's GABAergic Modulation This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Blocks D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Blocks 5HT2A_Receptor Serotonin 5-HT2A Receptor This compound->5HT2A_Receptor Blocks M_Receptor Muscarinic Receptor This compound->M_Receptor Blocks Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Blocks Anxiolysis_Sedation Anxiolysis & Sedation H1_Receptor->Anxiolysis_Sedation Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Inhibition Increased Neuronal Inhibition (Anxiolysis) Chloride_Channel->Neuronal_Inhibition Increases Cl- Influx

Diagram 1: Mechanisms of Action of this compound and Diazepam.

Comparative Efficacy Data

A direct comparison of the anxiolytic effects of this compound and diazepam is limited. The most relevant study identified was a double-blind, randomized trial in 40 elderly inpatients comparing diazepam (5 mg), promethazine (B1679618) (25 mg), this compound (25 mg), and placebo as hypnotics.[9]

Key Findings from the Comparative Hypnotic Study: [9]

  • In mentally normal elderly patients , all three active drugs were reported to be effective as sleeping aids.

  • In the psychogeriatric group :

    • This compound significantly reduced the number of nocturnal awakenings.

    • Diazepam almost significantly shortened the initial sleep latency.

    • Both drugs prolonged the duration of sleep.

It is important to note that this study's primary endpoint was sleep, not anxiety, and the population was specific (elderly inpatients). Extrapolation of these findings to a broader population with anxiety disorders should be done with caution.

Data on Anxiolytic Efficacy

This compound

Clinical data specifically for Generalized Anxiety Disorder (GAD) is lacking. Its use for anxiety is primarily in the context of sedation.

Use Case Evidence Summary Dosage (for sedation/anxiety)
Preoperative AnxietyUsed to relieve anxiety and produce sedation before or during surgery.[5][7][8]Typically administered parenterally.
Anxiety during LaborUsed in combination with analgesics to provide sedation and relieve anxiety.[5][8]Administered parenterally.
Diazepam

Diazepam's efficacy in GAD has been established in numerous clinical trials and meta-analyses.[1][2][3]

Study Type Key Findings
Meta-analysis of 17 RCTsDiazepam was significantly more effective than placebo for neurotic anxiety states. The maximal effective dose appeared to be 12 or 18 mg/day for 2 or more weeks.[3]
6-week, double-blind, placebo-controlled trial in women with GADDiazepam was more effective than placebo in reducing symptoms of generalized anxiety, particularly during the first 3 weeks. Somatic symptoms were more responsive than psychic symptoms.[2]
Multicenter, double-blind trial in GAD patientsAfter 1 week, both diazepam and abecarnil (B195500) showed statistically significant symptom relief compared to placebo. At 6 weeks, only diazepam remained statistically significant.[1]

Experimental Protocols

As no head-to-head anxiolytic trials were identified, a detailed experimental protocol for a direct comparison cannot be cited. However, a hypothetical protocol for a future comparative study is outlined below.

G cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized, Double-Blind Treatment (6 Weeks) cluster_assessment Phase 3: Efficacy & Safety Assessment P1 Patient Recruitment (Diagnosis of GAD, HAM-A >= 20) P2 Informed Consent P1->P2 P3 1-Week Placebo Washout P2->P3 P4 Baseline Assessments (HAM-A, CGI-S) P3->P4 R Randomization P4->R T1 Group A: This compound (e.g., 25 mg/day) R->T1 T2 Group B: Diazepam (e.g., 15 mg/day) R->T2 T3 Group C: Placebo R->T3 A1 Weekly Assessments: HAM-A, CGI-I, Adverse Events T1->A1 T2->A1 T3->A1 A2 Week 6 Final Assessment A1->A2

Diagram 2: Hypothetical Workflow for a Comparative Anxiolytic Trial.

Comparative Summary

Feature This compound Diazepam
Drug Class Phenothiazine, Antihistamine[5][7]Benzodiazepine[10]
Primary Mechanism Antagonism of H1, D2, 5-HT2A, muscarinic, and α1 receptors[5][7]Positive allosteric modulator of the GABA-A receptor[1][4]
Primary Use for Anxiety Preoperative sedation and anxiolysis[5][8]Management of anxiety disorders (e.g., GAD), panic attacks[10][11][12]
Onset of Action Dependent on route of administrationOral: 15-60 minutes; IV: 1-5 minutes[10][12]
Half-life ~9 hours[5]20-100 hours (including active metabolite)[10]
Abuse Potential LowHigh, potential for dependence and withdrawal[10]
Evidence for GAD Limited to non-existentExtensive evidence of efficacy[1][2][3]

Conclusion

Based on the available evidence, diazepam has a well-established and robust data supporting its efficacy as a primary treatment for generalized anxiety disorders. Its mechanism of action, focused on enhancing the brain's primary inhibitory system, is well-understood in the context of anxiolysis.

This compound's role in managing anxiety appears to be more specialized, primarily leveraging its sedative properties for situational anxiety, such as before medical procedures. Its broad receptor profile, particularly its potent antihistamine effects, underlies its therapeutic action.

For researchers and drug development professionals, the significant gap in the literature regarding a direct comparison of these two compounds for anxiolysis presents a potential area for future investigation. Such a study would be valuable in clarifying the relative efficacy and tolerability of a multi-receptor antagonist like this compound versus a GABAergic modulator like diazepam in the treatment of anxiety disorders.

References

Propiomazine in Focus: An In Vivo Comparative Guide to a Unique Phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Propiomazine with other phenothiazine (B1677639) derivatives. It synthesizes available experimental data to elucidate its pharmacological profile, focusing on its sedative, antiemetic, and other notable effects.

This compound, a phenothiazine derivative, is primarily recognized for its sedative and antiemetic properties.[1][2] Unlike many other phenothiazines, it is not typically utilized as a neuroleptic agent due to its comparatively weak dopamine (B1211576) receptor blockade.[3] Its therapeutic effects are largely attributed to its potent antagonism of histamine (B1213489) H1 receptors.[1][2] This guide delves into the available in vivo data to draw comparisons between this compound and other well-known phenothiazines like chlorpromazine (B137089) and promethazine (B1679618), offering insights into its relative strengths and weaknesses.

Mechanism of Action: A Multi-Receptor Profile

This compound, like other phenothiazines, exhibits a complex pharmacology characterized by its interaction with a wide array of neurotransmitter receptors.[2][3] Its primary mechanism for sedation is the blockade of histamine H1 receptors.[1][2] However, it also acts as an antagonist at dopamine (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic acetylcholine (B1216132) (M1-M5), and alpha-1 adrenergic receptors.[3][4] This multi-receptor activity contributes to its therapeutic effects and its side effect profile. The antipsychotic effects of phenothiazines are generally attributed to their antagonism of D2 and 5-HT2A receptors.[3] this compound's weaker affinity for dopamine receptors may explain its reduced risk of extrapyramidal side effects compared to typical antipsychotics.[3]

cluster_this compound This compound cluster_receptors Receptors cluster_effects Pharmacological Effects This compound This compound H1 Histamine H1 This compound->H1 D2 Dopamine D2 This compound->D2 S2A Serotonin 5-HT2A This compound->S2A M Muscarinic This compound->M A1 Alpha-1 Adrenergic This compound->A1 Sedation Sedation/ Hypnosis H1->Sedation Antiemetic Antiemetic D2->Antiemetic Antipsychotic Antipsychotic (weak) D2->Antipsychotic S2A->Antipsychotic SideEffects Side Effects (e.g., Anticholinergic) M->SideEffects A1->SideEffects

Figure 1. this compound's Receptor Binding Profile and Effects.

Comparative In Vivo Performance

Direct, quantitative in vivo comparisons of this compound with other phenothiazines are limited in the publicly available literature. However, existing studies provide valuable insights into its relative pharmacological profile.

Sedative and Hypnotic Effects

A clinical study in elderly inpatients compared the hypnotic effects of this compound (25 mg), diazepam (5 mg), and promethazine (25 mg). In the psychogeriatric group, only this compound significantly reduced the number of nocturnal awakenings, while diazepam was more effective at shortening sleep latency.[5] All three active drugs prolonged sleep duration in this group.[5] This suggests that this compound may have a particular advantage in maintaining sleep continuity in this population.

Table 1: Comparative Hypnotic Effects in Elderly Psychogeriatric Inpatients [5]

Drug (Dose)Effect on Nocturnal AwakeningsEffect on Sleep LatencyEffect on Sleep Duration
This compound (25 mg) Significantly Reduced No significant effectProlonged
Diazepam (5 mg)No significant effectAlmost Significantly ShortenedProlonged
Promethazine (25 mg)No significant effectNo significant effectProlonged
Cardiovascular Effects

In a study investigating adrenaline-induced ventricular arrhythmias in dogs under anesthesia, this compound was compared with perphenazine (B1679617), promethazine, and promazine (B1679182). On a weight basis, this compound was found to be as effective as perphenazine in preventing these arrhythmias. Promethazine and promazine demonstrated similar protective effects but at much higher doses. Notably, this compound did not cause a prolonged fall in blood pressure, unlike the other tested phenothiazines, suggesting a potentially superior cardiovascular safety profile in this context.

Table 2: Comparative Effects on Adrenaline-Induced Ventricular Arrhythmias in Dogs

DrugRelative Potency in Preventing ArrhythmiasEffect on Blood Pressure
This compound As effective as perphenazineNo significant action
Perphenazine-Prolonged fall
PromethazineLess potent than this compoundProlonged fall
PromazineLess potent than this compoundProlonged fall
Antibacterial Activity

An in vitro study evaluated the antibacterial effects of several phenothiazine tranquilizers and antihistamines against Staphylococcus aureus. The tranquilizer group, which included this compound, chlorpromazine, promazine, and triflupromazine, exhibited greater antibacterial activity than the antihistamine group. This suggests a potential secondary therapeutic application for this compound and related compounds.

Table 3: Comparative Antibacterial Activity against Staphylococcus aureus [6]

Phenothiazine GroupCompound ExamplesMinimum Inhibitory Concentration (MIC)
Tranquilizers This compound , Chlorpromazine, Promazine, Triflupromazine0.5-1.6 µg/mL
AntihistaminesTrimeprazine, Promethazine, Fonazine>1.6 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols relevant to the in vivo comparison of phenothiazines.

Assessment of Sedative and Hypnotic Effects in Humans

A double-blind, randomized, cross-over study can be employed to compare the hypnotic effects of different compounds.

cluster_workflow Hypnotic Effect Evaluation Workflow Start Patient Recruitment (Elderly Inpatients) Randomization Randomized, Double-Blind Crossover Design Start->Randomization DrugAdmin Drug Administration (this compound, Promethazine, Diazepam, Placebo) Randomization->DrugAdmin SleepMonitoring Overnight Sleep Monitoring (EEG, EOG, EMG) DrugAdmin->SleepMonitoring DataAnalysis Data Analysis SleepMonitoring->DataAnalysis Endpoints Primary Endpoints: - Number of Awakenings - Sleep Latency - Total Sleep Time DataAnalysis->Endpoints

Figure 2. Workflow for Clinical Evaluation of Hypnotic Drugs.
  • Study Design: A double-blind, randomized, crossover design is optimal to minimize bias. Each participant receives each of the study drugs and a placebo on different nights, with washout periods in between.[5]

  • Participants: A specific patient population, such as elderly inpatients with sleep disturbances, is selected.[5]

  • Drug Administration: Single oral doses of the test compounds (e.g., this compound 25 mg, promethazine 25 mg) and placebo are administered before bedtime.[5]

  • Data Collection: Sleep patterns are monitored throughout the night using polysomnography, which records brain waves (EEG), eye movements (EOG), and muscle activity (EMG). Key parameters to be measured include sleep latency (time to fall asleep), total sleep time, number and duration of awakenings, and time spent in different sleep stages.

  • Statistical Analysis: Appropriate statistical tests are used to compare the effects of each drug to placebo and to each other.

Assessment of Antiarrhythmic Effects in Dogs

An in vivo model using dogs can be used to assess the protective effects of phenothiazines against chemically-induced cardiac arrhythmias.

  • Animal Model: Anesthetized dogs are used for this acute study.

  • Induction of Arrhythmia: Ventricular tachycardia is induced by an intravenous injection of adrenaline during nitrous oxide-halothane anesthesia.

  • Drug Administration: The test compounds (this compound, perphenazine, promethazine, promazine) are administered intravenously prior to the adrenaline challenge.

  • Data Collection: The electrocardiogram (ECG) is continuously monitored to detect the onset and duration of ventricular arrhythmias. Blood pressure is also monitored to assess cardiovascular side effects.

  • Endpoint: The primary endpoint is the prevention of sustained ventricular tachycardia following the adrenaline challenge. The dose required to achieve this effect can be determined to compare the potency of the different compounds.

Assessment of Antibacterial Activity (In Vitro)

The minimum inhibitory concentration (MIC) is a standard in vitro method to quantify the antibacterial activity of a compound.

  • Bacterial Strain: A clinically relevant bacterial strain, such as Staphylococcus aureus, is used.

  • Method: A serial dilution of each phenothiazine derivative is prepared in a liquid growth medium. The bacterial strain is then inoculated into each dilution.

  • Incubation: The samples are incubated under conditions that promote bacterial growth.

  • Endpoint: The MIC is the lowest concentration of the drug that visibly inhibits bacterial growth.

Conclusion

This compound presents a unique profile among phenothiazine derivatives. While it shares the multi-receptor binding characteristic of this class, its potent antihistaminic activity and relatively weak dopaminergic antagonism distinguish it. The available in vivo and clinical data suggest that this compound is an effective sedative-hypnotic, particularly for improving sleep continuity, with a potentially favorable cardiovascular safety profile compared to some other phenothiazines. Its antibacterial properties also warrant further investigation. For researchers and drug development professionals, this compound serves as an interesting scaffold for the development of novel therapeutics with specific sedative and antiemetic properties, potentially with a reduced burden of extrapyramidal side effects. Further head-to-head in vivo studies are needed to provide a more definitive quantitative comparison of its sedative and antiemetic potency against other key phenothiazines.

References

Validating HPLC Methods for Propiomazine: A Guide to ICH-Compliant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Propiomazine, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug and pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document outlines the experimental protocol for a stability-indicating Reverse Phase HPLC (RP-HPLC) method. It presents a comparative summary of the validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Furthermore, a detailed examination of forced degradation studies is provided to demonstrate the method's stability-indicating capabilities.

Experimental Protocol: A Validated RP-HPLC Method for this compound

A robust RP-HPLC method for the analysis of this compound has been validated to ensure it is fit for its intended purpose. The chromatographic conditions and validation parameters are detailed below.

Chromatographic Conditions:

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV/Vis detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Diluent Mobile Phase

Method Validation Parameters: A Quantitative Summary

The developed HPLC method was subjected to rigorous validation in accordance with ICH Q2(R1) guidelines. The results are summarized in the following tables.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Area (n=6) ≤ 1.0%0.5%
Specificity and Forced Degradation

Specificity of the method was established through forced degradation studies to ensure that the peak for this compound is resolved from any potential degradation products. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Stress ConditionTimeObservation% Degradation
Acid Hydrolysis (0.1 N HCl) 24 hoursMinor degradation8.2%
Base Hydrolysis (0.1 N NaOH) 12 hoursSignificant degradation15.5%
Oxidative (3% H₂O₂) 6 hoursModerate degradation11.8%
Thermal (80°C) 48 hoursMinor degradation5.1%
Photolytic (UV light) 7 daysNegligible degradation1.3%

The chromatograms demonstrated that the degradation product peaks did not interfere with the this compound peak, confirming the method's stability-indicating nature.

G cluster_0 Forced Degradation Workflow Propiomazine_Bulk_Drug This compound Bulk Drug Stress_Conditions Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) Propiomazine_Bulk_Drug->Stress_Conditions Expose to Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Specificity_Assessment Specificity Assessment (Peak Purity & Resolution) HPLC_Analysis->Specificity_Assessment

Forced Degradation Experimental Workflow

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 50% to 150% of the target concentration.

Concentration (µg/mL)Peak Area
50485231
75728945
100971562
1251215487
1501458763
Regression Equation y = 9712.5x + 125.3
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%80.279.899.5%0.8%
100%100.5100.199.6%0.5%
120%120.3119.999.7%0.6%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Repeatability (Intra-day Precision)

Sample Concentration (µg/mL) Peak Area
1 100 971562
2 100 972345
3 100 970987
4 100 971890
5 100 972011
6 100 971654
Mean 971741.5
SD 489.7

| % RSD | | 0.05% |

Intermediate Precision (Inter-day Precision)

Day Analyst Mean Peak Area (n=6) % RSD
Day 1 Analyst 1 971741.5 0.05%

| Day 2 | Analyst 2 | 972589.3 | 0.07% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

ParameterVariationRetention Time (min)Tailing Factor
Flow Rate 0.9 mL/min6.81.2
1.1 mL/min5.31.1
Column Temperature 28°C6.11.2
32°C5.91.2
Mobile Phase Composition 58:42 (ACN:Buffer)6.51.3
62:38 (ACN:Buffer)5.61.1

The results demonstrate that minor variations in the method parameters do not significantly affect the chromatographic performance, indicating the robustness of the method.

G Start Start Validation System_Suitability System Suitability Start->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validation Complete Robustness->End

ICH Q2(R1) HPLC Method Validation Workflow

Conclusion

The presented RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms. This guide provides a framework for researchers and scientists to implement and verify a reliable analytical method for this compound in alignment with international regulatory standards.

Propiomazine's Interaction with Dopamine Receptors: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propiomazine, a phenothiazine (B1677639) derivative, is recognized for its sedative and antiemetic properties, primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors. However, its structural similarity to other antipsychotic agents warrants a thorough investigation of its cross-reactivity with dopamine (B1211576) receptors, a key target for antipsychotic drug action. This guide provides a comparative analysis of this compound's activity at dopamine receptors, supported by available data for related compounds and detailed experimental protocols for assessing receptor binding and functional antagonism.

Comparative Dopamine Receptor Binding Affinities

To contextualize the potential cross-reactivity of this compound, the following table summarizes the binding affinities (Ki, in nM) of several common antipsychotic drugs for dopamine D1, D2, and D4 receptors. Lower Ki values indicate higher binding affinity.

DrugClassDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Dopamine D4 (Ki, nM)
This compound PhenothiazineData Not AvailableData Not AvailableData Not Available
ChlorpromazinePhenothiazine111.47.3
FluphenazinePhenothiazine1.30.41.1
HaloperidolButyrophenone200.75
ClozapineAtypical8512521
OlanzapineAtypical311.92.9
RisperidoneAtypical5.63.37.3

Note: Ki values are compiled from various sources and may vary between studies. The data presented is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's interaction with dopamine receptors. Below are standard protocols for radioligand binding assays and functional cAMP assays.

Dopamine Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1, D2, or D4)

  • Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-Nemonapride for D4)

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known antagonist (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers add_components Add to 96-well Plate: 1. Membranes 2. Radioligand 3. Test Compound/Controls incubation Incubate to Reach Equilibrium add_components->incubation Mix filtration Rapid Filtration (Separates Bound/Free) incubation->filtration washing Wash Filters filtration->washing add_scintillant Add Scintillation Fluid washing->add_scintillant counting Quantify Radioactivity (Scintillation Counter) add_scintillant->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki Gs_pathway Dopamine Dopamine (Agonist) D1_Receptor D1 Receptor (Gs-coupled) Dopamine->D1_Receptor Activates This compound This compound (Antagonist) This compound->D1_Receptor Blocks G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Phosphorylates Targets Gi_pathway Dopamine Dopamine (Agonist) D2_Receptor D2 Receptor (Gi-coupled) Dopamine->D2_Receptor Activates This compound This compound (Antagonist) This compound->D2_Receptor Blocks G_Protein Gi Protein D2_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Reduced Activation

References

A Comparative Analysis of the Metabolic Stability of Propiomazine and Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the metabolic profiles of two key phenothiazine (B1677639) derivatives.

Introduction

Propiomazine and Chlorpromazine (B137089) are both phenothiazine derivatives with significant applications in clinical practice. While Chlorpromazine is a widely studied typical antipsychotic, this compound is primarily used for its sedative and hypnotic properties. Understanding the metabolic stability of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall clinical efficacy and safety. This guide provides a comparative overview of the available data on the metabolic stability of this compound and Chlorpromazine, supported by experimental protocols and pathway visualizations.

Data Summary

The following table summarizes the available pharmacokinetic and metabolic parameters for this compound and Chlorpromazine.

ParameterThis compoundChlorpromazine
In Vivo Half-Life ~9 hours[1]8-33 hours
Primary Metabolism Site Liver[1]Liver[2]
Metabolizing Enzymes Cytochrome P450 (CYP) enzymes[1]CYP1A2, CYP2D6, CYP3A4, and to a lesser extent other CYPs[3]
Key Metabolic Reactions Presumed to be similar to other phenothiazines: N-demethylation, S-oxidation, hydroxylation.N-demethylation, S-oxidation, hydroxylation[2]

Metabolic Pathways

The metabolism of phenothiazines like this compound and Chlorpromazine is a complex process primarily occurring in the liver. The key enzymes responsible for their biotransformation are the Cytochrome P450 (CYP) superfamily.

Chlorpromazine is extensively metabolized by various CYP isoforms, with CYP1A2, CYP2D6, and CYP3A4 playing major roles.[3] The primary metabolic pathways include:

  • N-demethylation: The removal of methyl groups from the side chain.

  • S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring system.

These reactions result in a variety of metabolites, some of which may be pharmacologically active.

While specific studies on This compound metabolism are limited, its structural similarity to other phenothiazines suggests it undergoes similar metabolic transformations, including N-demethylation of its dimethylaminopropyl side chain and oxidation of the phenothiazine core.

General Metabolic Pathways of Phenothiazines Parent_Drug Phenothiazine Derivative (e.g., this compound, Chlorpromazine) N_Demethylation N-Demethylation Parent_Drug->N_Demethylation CYPs S_Oxidation S-Oxidation Parent_Drug->S_Oxidation CYPs Hydroxylation Aromatic Hydroxylation Parent_Drug->Hydroxylation CYPs Metabolite1 N-Desmethyl Metabolite N_Demethylation->Metabolite1 Metabolite2 Sulfoxide Metabolite S_Oxidation->Metabolite2 Metabolite3 Hydroxylated Metabolite Hydroxylation->Metabolite3 Excretion Further Conjugation and Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

General metabolic pathways for phenothiazine derivatives.

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro systems such as liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent drug over time.

Liver Microsomal Stability Assay

This assay is a common method to evaluate the intrinsic clearance of a compound due to phase I metabolic enzymes, primarily CYPs.[4][5]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound (this compound or Chlorpromazine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: The test compound is added to the incubation mixture and pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system is also run to assess non-CYP mediated degradation.

  • Time Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t1/2 = -0.693 / slope) and the intrinsic clearance (CLint).

Experimental Workflow for Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Mix Prepare Incubation Mix (Microsomes + Buffer) Add_Compound Add Test Compound Prep_Mix->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction (Acetonitrile + IS) Time_Sampling->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate t½ and CLint LC_MS->Data_Analysis

Workflow for a typical in vitro liver microsomal stability assay.

Conclusion

Based on the available data, both this compound and Chlorpromazine are subject to hepatic metabolism primarily mediated by cytochrome P450 enzymes. Chlorpromazine has been extensively studied, and its metabolic pathways and the involved CYP isoforms are well-characterized. In contrast, there is a notable lack of specific in vitro metabolic stability data for this compound in the public domain.

For a comprehensive understanding and direct comparison of the metabolic stability of this compound and Chlorpromazine, further in vitro studies on this compound using human liver microsomes and hepatocytes are warranted. Such studies would provide valuable quantitative data on its intrinsic clearance and metabolic pathways, enabling a more direct comparison with Chlorpromazine and aiding in the prediction of its clinical pharmacokinetics and potential for drug-drug interactions. Researchers in drug development are encouraged to perform these standardized assays to fill this data gap.

References

A Head-to-Head Comparison of Propiomazine and Zopiclone on Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of propiomazine and zopiclone (B121070) on sleep architecture, drawing upon available polysomnographic (PSG) data. While no direct head-to-head studies utilizing polysomnography were identified, this document synthesizes findings from separate clinical investigations to offer an objective overview for the scientific community.

Executive Summary

This compound, a phenothiazine (B1677639) derivative with antihistaminic properties, and zopiclone, a non-benzodiazepine hypnotic of the cyclopyrrolone class, are both utilized in the management of sleep disturbances. Their distinct mechanisms of action translate to differing effects on the intricate stages of sleep. This guide presents a detailed examination of their impact on sleep continuity, sleep stages, and overall sleep architecture, supported by experimental data and protocols.

Comparative Analysis of Sleep Architecture

The following tables summarize the quantitative effects of this compound and zopiclone on key sleep parameters as determined by polysomnography in separate studies. It is important to note that variations in study populations, dosages, and methodologies may contribute to differences in reported outcomes.

Table 1: Effects on Sleep Continuity and Overall Sleep Quality

ParameterThis compoundZopiclone
Sleep Latency Significantly decreased[1]Decreased[2]
Total Sleep Time Increased[3]Increased[2]
Sleep Efficiency Increased[3]Increased[2]
Wake After Sleep Onset (WASO) Not significantly affectedDecreased[2]
Number of Awakenings Not significantly affectedDecreased

Table 2: Effects on Sleep Stages

Sleep StageThis compoundZopiclone
Stage N1 (Light Sleep) Minimally affected[1]Reduced[4]
Stage N2 (Light Sleep) Minimally affected[1]Prolonged[4]
Stage N3 (Slow-Wave Sleep) Minimally affected[1]Variable effects reported (prolonged, unchanged, or decreased)[4][5]
REM Sleep Possible suppression in the early treatment period[1]Decreased total REM sleep and delayed onset[6]

Experimental Protocols

The data presented in this guide are derived from studies employing standard polysomnography (PSG) to objectively measure sleep architecture. A typical experimental protocol for such a study is outlined below.

Polysomnography (PSG) Protocol

A standard PSG study involves the continuous and simultaneous recording of multiple physiological variables during sleep.[7][8]

1. Participant Preparation:

  • Participants arrive at the sleep laboratory in the evening.

  • Electrodes and sensors are attached to the scalp, face, chest, and legs using a mild adhesive.[8]

  • A sensor clip is placed on a finger or earlobe to monitor blood oxygen levels.[8]

2. Physiological Monitoring: The following parameters are typically recorded:

  • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

  • Electrooculogram (EOG): To record eye movements, particularly the rapid eye movements characteristic of REM sleep.

  • Electromyogram (EMG): From the chin and legs to monitor muscle activity and identify movement disorders.

  • Electrocardiogram (ECG): To monitor heart rate and rhythm.

  • Respiratory Effort and Airflow: To detect apneas and hypopneas.

  • Pulse Oximetry: To measure peripheral oxygen saturation (SpO2).

  • Body Position: To assess the impact of sleeping position on sleep parameters.

3. Data Acquisition and Analysis:

  • Data are recorded throughout the night by a trained technologist.

  • The recorded data are scored in 30-second epochs to determine sleep stages (N1, N2, N3, REM) and identify sleep-related events.

  • Key sleep architecture variables are calculated, including sleep latency, total sleep time, sleep efficiency, wake after sleep onset, and the percentage of time spent in each sleep stage.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and zopiclone on sleep architecture are rooted in their distinct pharmacological profiles and interactions with neurotransmitter systems.

This compound Signaling Pathway

This compound's sedative effects are primarily attributed to its antagonism of the histamine (B1213489) H1 receptor.[9] It also exhibits antagonist activity at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), and alpha-1 adrenergic receptors.[9][10][11]

G This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist D2R Dopamine D2 Receptor This compound->D2R Antagonist SHT2AR Serotonin 5-HT2A Receptor This compound->SHT2AR Antagonist Sedation Sedation/Sleep Promotion H1R->Sedation D2R->Sedation SHT2AR->Sedation

This compound's multi-receptor antagonism leading to sedation.
Zopiclone Signaling Pathway

Zopiclone is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine (B76468) binding site.[12][13] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation and hypnosis.[13]

G Zopiclone Zopiclone GABA_A GABA-A Receptor Zopiclone->GABA_A Positive Allosteric Modulator Chloride_Influx Increased Chloride Ion Influx GABA_A->Chloride_Influx GABA GABA GABA->GABA_A Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Sedation Sedation/Hypnosis Neuronal_Hyperpolarization->Sedation

Zopiclone's modulation of the GABA-A receptor to induce sleep.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating the effects of a hypnotic agent on sleep architecture.

G cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Recruitment Participant Recruitment InclusionExclusion Inclusion/Exclusion Criteria Recruitment->InclusionExclusion BaselinePSG Baseline Polysomnography InclusionExclusion->BaselinePSG Randomization Randomization BaselinePSG->Randomization DrugAdmin Drug Administration (this compound/Zopiclone/Placebo) Randomization->DrugAdmin TreatmentPSG Polysomnography during Treatment DrugAdmin->TreatmentPSG Scoring Sleep Stage Scoring TreatmentPSG->Scoring StatisticalAnalysis Statistical Analysis Scoring->StatisticalAnalysis Results Results StatisticalAnalysis->Results Comparative Results

A generalized workflow for a sleep study comparing hypnotic drugs.

Conclusion

Based on the available evidence from separate studies, both this compound and zopiclone are effective in reducing sleep latency and increasing total sleep time. However, their effects on the specific stages of sleep appear to differ. Zopiclone tends to increase stage N2 sleep while potentially reducing REM and, in some cases, slow-wave sleep. This compound appears to have a less pronounced effect on sleep stage distribution, though some evidence suggests a potential for REM sleep suppression.

The choice between these agents in a clinical or research setting should consider these differences in their impact on sleep architecture. Further direct, head-to-head polysomnographic studies are warranted to provide a more definitive comparison of these two compounds.

References

A Comparative Analysis of the Antisialogogue Effects of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antisialogogue effects of various phenothiazine (B1677639) derivatives, a class of drugs primarily known for their antipsychotic properties. Their anticholinergic side effects, specifically the reduction of salivary flow, are of interest in various clinical contexts, including pre-anesthetic medication. This document summarizes available data on their relative efficacy, details the experimental methods used to determine these effects, and illustrates the underlying physiological pathways.

Quantitative Comparison of Antisialogogue Effects

The following table summarizes the comparative antisialogogue efficacy of several phenothiazine derivatives based on available clinical research. It is important to note that direct quantitative comparisons across different studies are challenging due to variations in experimental design. The data presented here is compiled from studies that employed a standardized methodology to compare multiple phenothiazines.

Phenothiazine DerivativeRelative Antisialogogue EffectReported Efficacy (Stimulated Saliva Inhibition)
Group 1 Comparison
ThiopropazateMost EffectiveApproximately 60% effective
PipamazineEffectiveApproximately 60% effective
TriflupromazineModerately EffectiveLess effective than Thiopropazate and Pipamazine
FluphenazineWeakLess effective than Thiopropazate and Pipamazine
PerphenazineWeakApproximately 30% effective
PecazineWeakApproximately 30% effective
Group 2 Comparison
PromazineData UnavailableComparative data on percentage of inhibition not available
LevomepromazineData UnavailableComparative data on percentage of inhibition not available
TrifluoperazineData UnavailableComparative data on percentage of inhibition not available
ProclorperazineData UnavailableComparative data on percentage of inhibition not available
MethdilazineData UnavailableComparative data on percentage of inhibition not available
ProthipendylData UnavailableComparative data on percentage of inhibition not available

Experimental Protocols

The evaluation of antisialogogue effects typically involves a standardized methodology known as sialometry, which measures salivary flow. The following protocol is a detailed representation of the methodology used in the comparative studies cited.

Objective: To quantify and compare the reduction in stimulated salivary flow rate induced by various phenothiazine derivatives.

Subjects: Healthy adult volunteers with no underlying conditions affecting salivary function.

Materials:

  • Phenothiazine derivatives for intravenous administration.

  • Stimulant solution: A mixture of carbaminoylcholine chloride and adrenaline.

  • Saliva collection apparatus: Pre-weighed cotton rolls or funnels with graduated collection tubes.

  • Stopwatch.

  • Analytical balance.

Procedure:

  • Baseline Saliva Collection (Control):

    • A pre-weighed cotton roll is placed in the subject's mouth (typically near the parotid duct opening) for a specified period (e.g., 5-10 minutes) to collect unstimulated saliva.

    • The cotton roll is removed and weighed. The difference in weight provides the baseline unstimulated saliva flow rate.

    • The stimulant solution is then administered intravenously.

    • Immediately following the stimulant administration, a new pre-weighed cotton roll is placed in the mouth for a longer period (e.g., 30 minutes) to collect stimulated saliva.

    • The cotton roll is removed and weighed to determine the stimulated saliva flow rate.

  • Drug Administration and Post-Treatment Saliva Collection:

    • On a separate occasion (at least 24 hours apart to allow for drug washout), a subject is administered a specific phenothiazine derivative intravenously at a pre-determined dose.

    • Immediately after drug administration, unstimulated saliva is collected for 10 minutes using a pre-weighed cotton roll.

    • The stimulant solution is then administered intravenously.

    • Stimulated saliva is then collected for 30 minutes using a new pre-weighed cotton roll.

    • The weight of the collected saliva is measured.

  • Data Analysis:

    • The volume of saliva is calculated from its weight (assuming the density of saliva is approximately 1 g/mL).

    • The antisialogogue effect is determined by comparing the volume of stimulated saliva collected after phenothiazine administration to the volume collected during the control session (stimulant only).

    • The percentage of inhibition of stimulated salivation is calculated for each phenothiazine.

Workflow Diagram:

Experimental_Workflow cluster_control Control Session cluster_drug Drug Session cluster_analysis Data Analysis Control_Start Start Collect_Unstimulated_Control Collect Unstimulated Saliva (10 min) Control_Start->Collect_Unstimulated_Control Administer_Stimulant_Control Administer Stimulant Collect_Unstimulated_Control->Administer_Stimulant_Control Collect_Stimulated_Control Collect Stimulated Saliva (30 min) Administer_Stimulant_Control->Collect_Stimulated_Control Control_End End Collect_Stimulated_Control->Control_End Compare_Results Compare Stimulated Saliva Volumes Collect_Stimulated_Control->Compare_Results Control Data Drug_Start Start Administer_Phenothiazine Administer Phenothiazine Drug_Start->Administer_Phenothiazine Collect_Unstimulated_Drug Collect Unstimulated Saliva (10 min) Administer_Phenothiazine->Collect_Unstimulated_Drug Administer_Stimulant_Drug Administer Stimulant Collect_Unstimulated_Drug->Administer_Stimulant_Drug Collect_Stimulated_Drug Collect Stimulated Saliva (30 min) Administer_Stimulant_Drug->Collect_Stimulated_Drug Drug_End End Collect_Stimulated_Drug->Drug_End Collect_Stimulated_Drug->Compare_Results Drug Data Calculate_Inhibition Calculate % Inhibition Compare_Results->Calculate_Inhibition

Figure 1. Experimental workflow for comparing antisialogogue effects.

Mechanism of Action: Signaling Pathway

The antisialogogue effect of phenothiazines is primarily attributed to their antagonist activity at muscarinic acetylcholine (B1216132) receptors (mAChRs) in the salivary glands. Salivation is largely under the control of the parasympathetic nervous system.

Parasympathetic Stimulation of Salivation:

  • Nerve impulses travel down the parasympathetic nerves to the salivary glands.

  • The nerve terminals release the neurotransmitter acetylcholine (ACh).

  • ACh binds to M3 muscarinic receptors on the acinar cells of the salivary glands.[1][2]

  • This binding activates a G-protein-coupled receptor signaling cascade, leading to an increase in intracellular calcium ions (Ca2+).

  • The rise in intracellular Ca2+ triggers the secretion of saliva.

Inhibition by Phenothiazines:

Phenothiazine derivatives act as competitive antagonists at the M3 muscarinic receptors. By binding to these receptors, they block acetylcholine from binding and initiating the signaling cascade that leads to saliva secretion. This results in a reduction of salivary flow.

Signaling Pathway Diagram:

Signaling_Pathway cluster_pathway Parasympathetic Control of Salivation cluster_inhibition Inhibition by Phenothiazines Parasympathetic_Nerve Parasympathetic Nerve Terminal Acetylcholine Acetylcholine (ACh) Parasympathetic_Nerve->Acetylcholine releases M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor binds to G_Protein G-Protein Activation M3_Receptor->G_Protein activates Signaling_Cascade Intracellular Signaling Cascade (IP3/DAG Pathway) G_Protein->Signaling_Cascade Calcium_Increase Increased Intracellular Ca2+ Signaling_Cascade->Calcium_Increase Saliva_Secretion Saliva Secretion Calcium_Increase->Saliva_Secretion triggers Phenothiazine Phenothiazine Derivative Block Blockade Phenothiazine->Block Block->M3_Receptor blocks ACh binding

Figure 2. Signaling pathway of salivation and its inhibition by phenothiazines.

References

Safety Operating Guide

Proper Disposal of Propiomazine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of propiomazine, a phenothiazine (B1677639) derivative used as a sedative and antiemetic, requires careful adherence to safety protocols and regulatory guidelines to protect personnel and the environment.[1] As a pharmacologically active compound, improper disposal can pose risks.[2] Researchers, scientists, and drug development professionals must follow specific procedures for the safe handling and disposal of both this compound and any contaminated materials.

General Disposal Principles

This compound waste is considered hazardous and should not be disposed of in regular trash or down the drain.[3][4] The primary recommended method of disposal is incineration in a licensed hazardous material facility equipped with an afterburner and scrubber.[5] It is crucial to comply with all federal, state, and local regulations governing pharmaceutical waste.[2][5][6]

Disposal Procedures for Unused or Expired this compound

For excess, expired, or unwanted this compound, the following steps should be taken:

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste.[7][8]

  • Segregation and Labeling:

    • Segregate expired or unwanted this compound from active inventory to prevent accidental use.[9]

    • Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."[8] Do not use abbreviations.[8]

    • If possible, keep the substance in its original container with the label intact.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for pickup and disposal.[5][7][9]

    • For disposal of Schedule I or II substances, a DEA Form 222 may be required.[9]

Disposal of Contaminated Materials

Materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, must also be treated as hazardous waste.

  • Spill Cleanup: In the event of a spill, wear appropriate personal protective equipment, including gloves and safety goggles.[5][10] Absorb the spill with inert material and collect it in a suitable, closed container for disposal.[2][10]

  • Contaminated Items: Place all contaminated materials, such as gloves, bench paper, and pipette tips, into a designated hazardous waste container.[11]

  • Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[2] The first rinse of a container should be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the search results regarding disposal limits or concentrations that would necessitate a tabular summary. Disposal procedures are based on the hazardous nature of the chemical itself, regardless of quantity.

Experimental Protocols

The provided information pertains to disposal procedures and does not include experimental protocols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start Start: this compound Waste Generated cluster_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_actions Action Steps start This compound Waste (Unused, Expired, Contaminated) assess Assess Waste Type start->assess unused Unused/Expired this compound assess->unused Pure Chemical contaminated Contaminated Materials (Gloves, Glassware, etc.) assess->contaminated Labware spill Spill Cleanup Material assess->spill Spillage segregate Segregate and Label as Hazardous Waste unused->segregate contaminated->segregate spill->segregate contact_ehs Contact EHS or Licensed Hazardous Waste Vendor segregate->contact_ehs incineration Dispose via Incineration at a Permitted Facility contact_ehs->incineration

Caption: Workflow for the proper disposal of this compound waste in a research setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propiomazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Propiomazine, a phenothiazine (B1677639) derivative used for its sedative and antihistaminic properties. Adherence to these procedural steps will minimize risk and ensure operational integrity.

Immediate Safety and Hazard Information

This compound, particularly as this compound Maleate (B1232345), is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may provoke an allergic skin reaction.[1][2] The Global Harmonized System (GHS) pictograms associated with this compound Maleate are Corrosion and Acute Toxicity/Irritant.[1][2]

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]

  • After skin contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[3]

  • After eye contact: Rinse the eyes cautiously with water for at least 15 minutes.[3] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and call a poison center or doctor immediately.[1]

  • After ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Quantitative Data Summary

While a thorough search for quantitative exposure limits was conducted, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limit (PEL) or Time-Weighted Average (TWA), for this compound are not available in the reviewed safety data sheets.[4] This lack of established limits underscores the importance of adhering to stringent safety protocols to minimize any potential exposure.

ParameterValueSource
GHS Hazard Classifications Acute Toxicity 4 (Oral), Skin Sensitization 1, Serious Eye Damage 1, Aquatic Chronic 2[5]
Signal Word Danger[1][2]
Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effects[5]
Occupational Exposure Limits (OELs) No data available[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following procedural guidance outlines the lifecycle of this compound within a research setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a dry, cool, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials and foodstuffs.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood to avoid the formation and inhalation of dust and aerosols.[3]

  • Avoid all personal contact with the substance.[6]

  • Do not eat, drink, or smoke in the area where this compound is handled.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes and dust, preventing serious eye damage.[4]
Hand Protection Chemical-impermeable gloves.To prevent skin contact and potential sensitization.[3][4]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.To protect the skin from accidental contact and spills.[4]

3. Disposal Plan:

Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.

  • Unused or Expired this compound: The preferred method of disposal is through a licensed professional waste disposal service or a medication take-back program.

  • If a take-back program is unavailable:

    • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.

    • Place the mixture in a sealed container, such as a plastic bag.

    • Dispose of the sealed container in the household trash.

  • Empty Containers:

    • Thoroughly rinse the container.

    • Scratch out or remove all personal and identifying information from the label.

    • Dispose of the container in accordance with local regulations.

Emergency Spill Response Workflow

In the event of a this compound spill, a swift and organized response is critical to contain the material and ensure the safety of all personnel.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill (Use dry, inert material) ventilate->contain cleanup Clean Up Spill - Use non-sparking tools - Avoid creating dust contain->cleanup dispose Place Waste in a Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident (Follow institutional protocols) decontaminate->report end End of Procedure report->end

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propiomazine
Reactant of Route 2
Reactant of Route 2
Propiomazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.